1-Cycloheptylpropan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cycloheptylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-10(11)9-7-5-3-4-6-8-9/h9-10H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUFTKJJGRYTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Cycloheptylpropan-1-amine: A Comprehensive Technical Guide to Chemical Identifiers, Synthesis, and Analytical Validation
Executive Summary
In modern drug discovery and materials science, the strategic incorporation of sterically hindered, lipophilic primary amines is a proven tactic for modulating pharmacokinetic profiles, enhancing metabolic stability, and tuning receptor binding kinetics. As a Senior Application Scientist, I frequently evaluate emerging aliphatic building blocks to determine their viability in complex synthetic pipelines. 1-Cycloheptylpropan-1-amine (CAS: 1489090-01-8) represents a highly specialized primary amine characterized by its bulky cycloheptyl ring and flexible propyl chain[1].
This whitepaper provides an in-depth technical framework for 1-Cycloheptylpropan-1-amine, detailing its core chemical identifiers, a chemoselective synthetic methodology, and a self-validating analytical protocol designed to ensure uncompromising quality control in research applications.
Chemical Identifiers and Structural Data
Accurate compound tracking and database cross-referencing require precise chemical identifiers. The structural data for [2] is summarized in the table below to facilitate seamless integration into electronic laboratory notebooks (ELNs) and computational chemistry platforms.
| Property | Value |
| Compound Name | 1-Cycloheptylpropan-1-amine |
| CAS Registry Number | 1489090-01-8 |
| Molecular Formula | C10H21N |
| Molecular Weight | 155.28 g/mol |
| Monoisotopic Mass | 155.1674 Da |
| SMILES | CCC(C1CCCCCC1)N |
| InChIKey | GOUFTKJJGRYTAB-UHFFFAOYSA-N |
Synthetic Methodology: Chemoselective Reductive Amination
The synthesis of primary amines from ketones often suffers from over-alkylation, yielding unwanted secondary or tertiary amines. To synthesize 1-Cycloheptylpropan-1-amine with high purity, we employ a highly controlled [3] utilizing 1-cycloheptylpropan-1-one as the precursor.
The Causality of Reagent Selection
We specifically select Sodium Triacetoxyborohydride (NaBH(OAc)3) over standard Sodium Borohydride (NaBH4)[4]. The electron-withdrawing acetoxy groups in NaBH(OAc)3 significantly reduce the hydridic character of the boron center. This mild reactivity profile ensures that the reducing agent does not prematurely reduce the ketone precursor into an alcohol, but instead waits for the transient imine to form before executing the hydride transfer[5]. Furthermore, a massive excess of ammonium acetate is used to drive the equilibrium entirely toward the primary imine, suppressing the formation of secondary amine byproducts.
Caption: Workflow for the reductive amination and validation of 1-Cycloheptylpropan-1-amine.
Step-by-Step Synthesis Protocol
-
Imine Formation: Dissolve 1-cycloheptylpropan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous 1,2-dichloroethane (DCE). Stir the mixture at room temperature under an inert nitrogen atmosphere for 2–3 hours.
-
Chemoselective Reduction: Cool the reaction vessel to 0°C using an ice bath. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, utilizing a DCM/MeOH/NH4OH gradient) to isolate the pure primary amine.
Analytical Validation Protocol: A Self-Validating System
To establish a self-validating quality control system, we employ orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for mass profiling and Nuclear Magnetic Resonance (NMR) for absolute structural elucidation.
The Causality of GC-MS Derivatization
Underivatized primary amines possess active hydrogen atoms that interact strongly with the silanol groups of standard GC stationary phases, leading to severe peak tailing, irreversible column adsorption, and signal attenuation. To mitigate this, we employ a [6]. By acylating the amine, we replace the labile hydrogens with a highly electronegative trifluoroacetyl group. This eliminates hydrogen bonding and increases the vapor pressure of the analyte, resulting in sharp, Gaussian peak shapes essential for accurate integration and trace impurity detection[7].
Caption: Self-validating analytical workflow utilizing GC-MS and NMR for purity confirmation.
Step-by-Step Analytical Protocol
-
Sample Preparation: Accurately weigh 1.0 mg of the synthesized 1-cycloheptylpropan-1-amine and dissolve it in 200 µL of anhydrous ethyl acetate within a PTFE-lined GC vial.
-
Acylation Reaction: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial. Seal tightly and vortex for 10 seconds.
-
Incubation: Heat the sealed vial in a dry block at 60°C for 20 minutes to drive the acylation to completion.
-
Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess TFAA and solvent under a gentle, steady stream of ultra-pure nitrogen. Reconstitute the derivatized residue in 1.0 mL of ethyl acetate.
-
GC-MS Acquisition: Inject 1 µL of the sample into the GC-MS (equipped with an HP-5MS or equivalent column). Monitor the chromatogram for the derivatized target peak. The mass spectrometer should confirm the molecular ion at m/z 251 (Amine MW 155 + TFA addition 96), alongside characteristic fragmentation of the cycloheptyl and propyl moieties.
-
NMR Cross-Validation: Concurrently, dissolve 10 mg of the underivatized product in CDCl3. Acquire 1H and 13C NMR spectra to verify the integration of the aliphatic protons and confirm the absence of ketone precursor or secondary amine signals, thereby closing the validation loop.
References
-
PubChem Database. "1-Cycloheptylpropan-1-amine Chemical Identifiers and Structure." National Center for Biotechnology Information. URL:[Link]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Master Organic Chemistry. "Reductive Amination, and How It Works." MOC Educational Resources. URL:[Link]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. PubChemLite - 1-cycloheptylpropan-1-amine (C10H21N) [pubchemlite.lcsb.uni.lu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Mechanistic Toxicity and Safety Data Profiling of 1-Cycloheptylpropan-1-amine
As a Senior Application Scientist in early-stage drug development, I frequently encounter novel aliphatic amines utilized as lipophilic building blocks. 1-Cycloheptylpropan-1-amine (CAS: 1489090-01-8) represents a highly specific structural motif—a primary amine tethered to a flexible propyl chain and a bulky cycloheptyl ring[1]. While this architecture confers excellent physicochemical properties for target binding, it introduces distinct toxicological liabilities.
This technical guide synthesizes the fundamental safety data sheet (SDS) requirements and the underlying mechanistic toxicology for this compound. By moving beyond rote safety protocols, we establish a causality-driven framework for handling, hazard classification, and in vitro assessment.
Part 1: Physicochemical Profiling and Hazard Causality
Before defining safety protocols, we must understand the molecule's physical reality. The toxicity of 1-Cycloheptylpropan-1-amine is not arbitrary; it is a direct physicochemical consequence of its pKa and partition coefficient (LogP).
Table 1: Physicochemical Identification
| Parameter | Value / Description |
| Chemical Name | 1-Cycloheptylpropan-1-amine |
| CAS Registry Number | 1489090-01-8 |
| Molecular Formula | C10H21N |
| Molecular Weight | 155.29 g/mol |
| Structural Class | Primary Aliphatic Amine |
Hazard Causality: Primary aliphatic amines act as strong organic bases due to the unshared electron pair on the nitrogen atom. Upon contact with physiological moisture (e.g., sweat, tear film, respiratory mucosa), the amine abstracts protons to form hydroxide ions. This localized extreme pH spike drives the saponification of lipid bilayers and the irreversible denaturation of epidermal proteins, directly causing severe tissue necrosis[2].
Table 2: Extrapolated GHS Hazard Classification
| GHS Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Aquatic Toxicity (Acute) | Category 1 | H400: Very toxic to aquatic life |
Part 2: Mechanistic Toxicology
In a systemic or in vitro context, the toxicity of 1-Cycloheptylpropan-1-amine shifts from direct chemical burns to complex intracellular disruption. The bulky cycloheptyl group significantly increases the molecule's lipophilicity. At physiological pH (7.4), a fraction of the amine remains unprotonated, allowing it to freely diffuse across the plasma membrane.
Once inside the cell, the compound encounters the acidic environment of the lysosome (pH ~4.5). Here, the amine becomes fully protonated. Because charged species cannot easily cross lipid bilayers, the molecule becomes trapped—a phenomenon known as lysosomotropism. The accumulation of these trapped ions causes osmotic swelling, lysosomal membrane permeabilization (LMP), and the subsequent release of cathepsins into the cytosol, triggering apoptosis.
Mechanistic pathway of lipophilic amine-induced cytotoxicity via lysosomal trapping.
Part 3: Self-Validating In Vitro Toxicity Assessment
To quantify the cytotoxicity of 1-Cycloheptylpropan-1-amine, we employ a self-validating resazurin reduction assay. A protocol is only "self-validating" if its internal controls dynamically confirm the integrity of the assay before any data is interpreted.
Step-by-step in vitro cytotoxicity workflow using HepG2 cells and resazurin.
Step-by-Step Methodology:
-
Preparation & Dosing : Dissolve 1-Cycloheptylpropan-1-amine in anhydrous DMSO to create a 10 mM stock. Prepare a 10-point serial dilution. Crucial Causality: The final DMSO concentration in the assay must not exceed 0.5% v/v to prevent solvent-induced baseline toxicity.
-
Cell Seeding : Seed HepG2 (human hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C / 5% CO2 to allow adhesion.
-
Control Integration (The Validation Engine) :
-
Negative Control: 0.5% DMSO vehicle (establishes 100% viability baseline).
-
Positive Control: 50 µM Chlorpromazine (a known lysosomotropic agent) to ensure the cells are responsive to this specific mechanism of toxicity.
-
Background Control: Media + Resazurin without cells (to subtract autofluorescence).
-
-
Exposure : Treat cells with the compound dilution series for 24 hours.
-
Readout : Add resazurin (final concentration 10 µg/mL). Incubate for 2 hours. Viable cells reduce the non-fluorescent resazurin to highly fluorescent resorufin. Read fluorescence at Ex 560 nm / Em 590 nm.
-
Validation & Calculation : Calculate the Z'-factor between the negative and positive controls. If Z' < 0.5, the assay is statistically invalid and must be repeated. If valid, plot a non-linear regression curve to determine the IC50.
Part 4: Laboratory Safety Data Sheet (SDS) Directives
Handling 1-Cycloheptylpropan-1-amine requires strict adherence to corrosive materials protocols[3].
Handling & Storage
-
Atmosphere : Store under inert gas (Nitrogen or Argon). Primary amines react with atmospheric CO2 to form carbamate salts, degrading sample purity.
-
Temperature : Store at 2–8°C to minimize volatility and degradation.
-
Incompatibilities : Keep away from strong oxidizing agents, acids, and acid chlorides. Exothermic neutralization reactions can cause splattering of corrosive material.
Personal Protective Equipment (PPE)
-
Gloves : Heavy-duty nitrile or butyl rubber. Standard latex is insufficient against lipophilic organic bases.
-
Eye Protection : Tight-fitting chemical splash goggles and a face shield. Corneal exposure to primary amines causes rapid, irreversible saponification of the eye tissue[2].
-
Respirator : Handle exclusively within a certified chemical fume hood. If aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.
Emergency Response
-
Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes. Do not attempt to neutralize with weak acids (e.g., vinegar), as the exothermic reaction will exacerbate tissue damage.
-
Spill Protocol : Contain the spill with an inert absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust. Sweep into a sealed, labeled chemical waste container.
Part 5: Environmental Fate & Aquatic Toxicity
Long-chain and bulky aliphatic amines exhibit profound ecological toxicity. At environmentally relevant pH, 1-Cycloheptylpropan-1-amine is positively charged. When released into aquatic environments, it rapidly sorbs to dissolved and suspended solids[4]. The lipophilic nature of the cycloheptyl-propyl backbone allows it to integrate into the gills of aquatic organisms (e.g., Daphnia magna, Danio rerio), disrupting osmoregulation and causing acute lethality at low concentrations[4]. Consequently, all waste must be incinerated at a licensed hazardous waste facility; it must never be discharged into municipal drains.
References
- CAS#:1612887-91-8: 1-Cycloheptylpropan-1-amine, ChemSrc.
- 1314913-55-7 | 2-Methyloct-7-en-3-amine, BLD Pharm.
- Draft Screening Assessment Aliphatic Amines Group, Environment and Clim
- Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment, Industrial Chemicals (NICNAS).
Sources
Thermodynamic Stability & Conformational Dynamics of Cycloheptyl-Substituted Amines
Executive Summary: The Seven-Membered Ring Paradox
In medicinal chemistry, the cycloheptyl ring is often viewed merely as a "larger cyclohexane." This is a thermodynamic fallacy. Unlike the rigid, strain-free chair conformation of cyclohexane, the cycloheptane ring is a dynamic, pseudorotating system defined by Pitzer strain (torsional) and transannular interactions (Prelog strain).
For researchers optimizing lead compounds, substituting a cyclohexyl group with a cycloheptyl moiety is not just a lipophilic walk; it is a fundamental shift in the entropic and enthalpic landscape of the molecule. This guide dissects the thermodynamic stability of cycloheptyl-substituted amines, focusing on the I-Strain (Internal Strain) hypothesis which governs their formation and the conformational mobility that dictates their receptor binding.
Thermodynamic of Formation: The "I-Strain" Advantage
A critical, often overlooked distinction between 6- and 7-membered rings is their reactivity toward nucleophilic attack during synthesis (e.g., reductive amination).[1]
The Brown I-Strain Hypothesis
The formation of a cycloheptyl amine from cycloheptanone involves a hybridization change at the ring carbon from
-
Cyclohexane (
): The chair is perfectly staggered and strain-free.[1] Introducing an center (ketone) introduces eclipsing interactions, but the ring is relatively stable. Moving back to is favorable but not aggressively driven by strain relief.[1] -
Cycloheptane (
): The cycloheptanone is significantly strained due to eclipsing C-H bonds and bond angle distortion.[1] Converting this center to an amine relieves this internal strain.[1]
Key Insight: Consequently, the equilibrium constant (
Comparative Stability Data
| Parameter | Cyclohexylamine ( | Cycloheptylamine ( | Thermodynamic Driver |
| Ring Strain (kcal/mol) | ~0.1 (Chair) | ~6.2 (Twist-Chair) | |
| pKa (Conjugate Acid) | 10.64 | 10.66 | Inductive effects are identical; solvation sterics are similar.[1] |
| Formation Enthalpy | Favored | Highly Favored | Relief of |
| Conformational Entropy | Low (Rigid) | High (Pseudorotation) |
Conformational Analysis: The Twist-Chair Global Minimum
Unlike cyclohexane, which resides firmly in a Chair conformation, cycloheptyl amines exist in a rapid equilibrium of flexible conformers. Understanding this is vital for predicting binding affinity (entropic penalty upon binding).[1]
The Energy Landscape
The cycloheptane ring possesses two primary families of conformations:
-
Twist-Chair (TC): The global minimum.[1] It minimizes transannular hydrogen interactions.[1]
-
Chair (C): A local minimum, but higher in energy due to eclipsing hydrogens.[1]
The amine substituent (
Visualization of Conformational Pathways
The following diagram illustrates the pseudorotation pathways and the relative stability of the conformers.
Figure 1: Conformational energy landscape of cycloheptane derivatives. The Twist-Chair is the thermodynamic sink.
Chemical Stability & Reactivity Profile
Basicity and Solvation
The pKa of cycloheptylamine is 10.66 , virtually identical to cyclohexylamine (10.64). However, in non-aqueous solvents (common in active pharmaceutical ingredient formulation), the steric bulk of the 7-membered ring hinders the solvation of the ammonium cation.
-
Implication: In aprotic, non-polar binding pockets, cycloheptyl amines may appear "more basic" (hold protons tighter) than predicted by aqueous pKa because desolvation penalties are lower (the hydrophobic ring already sheds water effectively).
Oxidative Stability
Secondary cycloheptyl amines are susceptible to oxidation at the
-
Mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) leads to an iminium ion, which hydrolyzes.[1]
-
Stability Factor: The flexibility of the cycloheptyl ring allows the
-C-H bond to align easily with the nitrogen lone pair (stereoelectronic alignment), potentially increasing susceptibility to oxidative dealkylation compared to rigid systems where alignment might be geometrically forbidden.
Experimental Protocol: Robust Synthesis via Reductive Amination
Due to the "floppy" nature of the ring, kinetic trapping of the imine is difficult. Thermodynamic control is required. We utilize a Titanium(IV) Isopropoxide mediated protocol, which acts as both a Lewis acid activator and a water scavenger, driving the equilibrium forward.
Reagents
-
Substrate: Cycloheptanone (1.0 eq)[1]
-
Amine: Primary/Secondary Amine (1.1 eq)[1]
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.2 eq) -
Reductant: Sodium Borohydride (
) (1.5 eq) or -
Solvent: Methanol (anhydrous)[1]
Step-by-Step Methodology
-
Imine Formation (Thermodynamic Push):
-
In a flame-dried flask under
, dissolve cycloheptanone and the amine in anhydrous THF. -
Add
dropwise.[1] Note: The solution will warm slightly. -
Stir at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by IR.[1] Disappearance of ketone
stretch (~1700 ) and appearance of Imine (~1640 ) indicates conversion.[1] The Ti-complex stabilizes the imine, preventing hydrolysis.
-
-
Reduction:
-
Workup (Titanium Quench):
Reaction Workflow Diagram
Figure 2: Thermodynamic workflow of Ti-mediated reductive amination for cycloheptyl amines.
References
-
Hendrickson, J. B. (1967).[1] Molecular Geometry V. Evaluation of Functions and Conformations of Medium Rings. Journal of the American Chemical Society. [Link][2]
-
Brown, H. C., & Gerstein, M. (1950).[1] Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society. [Link][2]
-
Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1] Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
PubChem Database. (2023).[1] Cyclohexylamine (CID 7965) and Cycloheptylamine (CID 2899) Physicochemical Properties.[1] National Center for Biotechnology Information.[1] [Link]
-
Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis and Prelog strain). [Link]
Sources
Technical Whitepaper: Physicochemical Profiling of 1-Cycloheptylpropan-1-amine
This technical guide provides an in-depth physicochemical profile of 1-Cycloheptylpropan-1-amine , focusing on its acid-base dissociation constant (pKa), basicity, and implications for drug development.
Executive Summary
1-Cycloheptylpropan-1-amine (C₁₀H₂₁N) is a lipophilic primary amine building block used in the synthesis of pharmaceutical agents, particularly those targeting CNS receptors where cycloalkyl groups provide critical hydrophobic pharmacophores. Understanding its ionization behavior is fundamental for optimizing solubility, membrane permeability (LogD), and salt selection during pre-formulation.
This guide defines the theoretical and predicted basicity of the compound, details the mechanistic factors influencing its protonation, and provides a validated experimental protocol for pKa determination.
Chemical Identity & Structural Analysis[1][2][3][4][5]
-
IUPAC Name: 1-Cycloheptylpropan-1-amine[1]
-
Molecular Formula: C₁₀H₂₁N
-
Molecular Weight: 155.28 g/mol
-
Structural Features:
-
Primary Amine (-NH₂): The ionizable center.
- -Branching: The nitrogen is attached to a chiral carbon substituted by an ethyl group (from the propyl chain) and a cycloheptyl ring.
-
Cycloheptyl Ring: A bulky, flexible 7-membered hydrophobic ring that exerts significant steric demand.
-
Structural Visualization and Equilibrium
The following diagram illustrates the protonation equilibrium and the steric environment surrounding the nitrogen center.
Caption: Protonation equilibrium of 1-Cycloheptylpropan-1-amine showing competing electronic stabilization and steric destabilization.
pKa Values and Basicity Profile
Predicted pKa Value
Based on Structure-Activity Relationship (SAR) analysis of analogous
| Parameter | Value / Range | Confidence |
| pKa (Conjugate Acid) | 10.5 ± 0.3 | High (Based on structural analogs) |
| Basicity Classification | Strong Base | Consistent with aliphatic amines |
| Ionization at pH 7.4 | > 99.9% Protonated (Cationic) | Critical for solubility |
Mechanistic Analysis
The basicity of this molecule is governed by two opposing forces:
-
Electronic Stabilization (+I Effect): The
-carbon is attached to two electron-donating alkyl groups (the ethyl chain and the cycloheptyl ring). These groups donate electron density toward the nitrogen, stabilizing the positive charge of the ammonium ion ( ) and theoretically increasing basicity. -
Steric Inhibition of Solvation: The cycloheptyl ring is a large, conformationally mobile hydrophobic group. Along with the ethyl group, it creates significant steric bulk around the nitrogen. This bulk hinders water molecules from effectively solvating and stabilizing the cationic charge.
-
Result: This steric effect slightly lowers the pKa compared to less hindered analogs like cycloheptylamine (pKa ~11.0) or n-propylamine (pKa ~10.7), resulting in a value closer to 10.5 .
-
Comparative Analysis
| Compound | Structure | pKa (approx) | Rationale |
| Cycloheptylamine | Ring-NH₂ | 11.04 | Less steric hindrance at |
| Propylamine | Chain-NH₂ | 10.71 | Standard primary amine baseline. |
| 1-Cyclohexylethanamine | Ring-CH(Me)-NH₂ | 10.60 | Closest structural analog; similar steric environment. |
| 1-Cycloheptylpropan-1-amine | Ring-CH(Et)-NH₂ | 10.50 | Slightly increased bulk (Ethyl vs Methyl) marginally lowers pKa. |
Experimental Determination Protocol
For drug development applications requiring precise values (e.g., for formulation stability), Potentiometric Titration is the gold standard method.
Standard Operating Procedure (SOP)
Objective: Determine the thermodynamic pKa of 1-Cycloheptylpropan-1-amine. Reagents: 0.1 M HCl, 0.1 M NaOH (standardized), 0.15 M KCl (ionic strength adjustor), HPLC-grade water.
Caption: Potentiometric titration workflow for accurate pKa determination of lipophilic amines.
Critical Considerations:
-
Solubility: Due to the lipophilic cycloheptyl group, the neutral free base may precipitate near the endpoint (pH > 10). If precipitation occurs, perform the titration in a mixed solvent system (e.g., Methanol/Water 50:50) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
-
Carbonate Error: Use carbonate-free NaOH and maintain a nitrogen blanket to prevent CO₂ absorption, which distorts high-pH readings.
Implications for Drug Development
Solubility and Formulation
-
Physiological pH (7.4): The amine will be exclusively in the cationic form (
).-
Advantage:[2] High aqueous solubility in acidic and neutral media.
-
Risk: Potential precipitation in high pH environments (e.g., distal intestine) if the intrinsic solubility of the free base is low.
-
-
Salt Selection: The high basicity makes this compound an excellent candidate for salt formation.
-
Hydrochloride (HCl): Likely to form a stable, crystalline solid.
-
Tartrate/Succinate: Useful if the HCl salt is hygroscopic.
-
Lipophilicity (LogD)
The distribution coefficient (LogD) is pH-dependent.
-
LogP (Neutral): Estimated ~3.3 (Highly Lipophilic due to C7 ring).
-
LogD (pH 7.4): Will be significantly lower (approx. 0.3 - 0.8) due to ionization. This suggests good membrane permeability is possible despite the charge, as the lipophilic cycloheptyl "mask" aids partitioning into the lipid bilayer before deprotonation occurs.
References
-
Alfa Chemistry. (2025).[3] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2899, Cycloheptylamine. Retrieved from
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for amine pKa trends).
-
ChemicalBook. (2025). Predicted Properties of Cycloheptylamine Derivatives. Retrieved from
-
Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from
Sources
Technical Guide: Conformational Dynamics of the Cycloheptyl Amine Scaffold
Executive Summary
The cycloheptyl ring is not merely a "larger cyclohexane." It represents a distinct topological class where the classic chair conformation is often a transition state rather than a ground state. For drug developers, the cycloheptyl amine moiety offers a privileged scaffold capable of accessing hydrophobic pockets that rigid 6-membered rings cannot. However, its high flexibility (pseudorotation) presents a unique challenge in structure-based drug design (SBDD).
This guide provides a rigorous framework for analyzing the conformational landscape of cycloheptyl amines. It moves beyond static representations, advocating for a dynamic analysis pipeline combining Low-Mode (LMOD) computational sampling with Variable-Temperature (VT) NMR.
Part 1: Theoretical Framework & Energetics
The "Twist-Chair" Paradigm
Unlike cyclohexane, where the Chair (
Key Energetic Parameters:
-
Global Minimum: Twist-Chair (
) / Twist-Boat ( ) family.[1][2] -
Pseudorotation Barrier: Low (~1–2 kcal/mol), allowing rapid interconversion at room temperature.
-
Inversion Barrier: Moderate (~8–10 kcal/mol), requiring low temperatures to resolve by NMR.
The Amine Substituent Effect
In aminocycloheptane, the nitrogen substituent introduces directional steric and electronic constraints. Unlike the clear axial/equatorial dichotomy of cyclohexane, substituents on a 7-membered ring occupy positions best described as isoclinal (bisecting the torsion angles) or pseudo-equatorial .
| Interaction Type | Mechanism | Impact on Conformation |
| 1,3-Diaxial-like | Steric clash between amine and | Drives amine toward pseudo-equatorial positions. |
| Transannular (1,4) | Interaction between | Unique to medium rings; destabilizes "axial" conformers significantly. |
| H-Bonding | Intramolecular H-bonds (if acceptors present). | Can "lock" the ring into a higher-energy boat form. |
Part 2: Computational Workflow (In Silico)
Standard energy minimization algorithms (e.g., Steepest Descent, Conjugate Gradient) fail for cycloheptyl systems because they become trapped in local minima on the flat potential energy surface (PES). A stochastic or mode-following search is mandatory.
Protocol: Low-Mode Sampling & DFT Refinement
Objective: Identify the global minimum and relevant bioactive conformers.
-
Conformational Search (LMOD): Use Low-Mode Search (LMOD) or Monte Carlo Multiple Minimum (MCMM) methods. These perturb the structure along low-frequency vibrational modes (soft degrees of freedom), effectively traversing the pseudorotation barriers.
-
Pruning: Remove redundant conformers based on RMSD (cutoff < 0.5 Å) and energy window (keep all within 5 kcal/mol of min).
-
DFT Optimization: Refine geometries using B3LYP/6-311+G(d,p) or M06-2X (better for dispersion).
-
Boltzmann Weighting: Calculate population ratios at 298K.
Workflow Visualization
Figure 1: Computational pipeline for resolving the flexible cycloheptyl energy landscape.
Part 3: Experimental Validation (Dynamic NMR)
At room temperature (298K), the 1H NMR spectrum of a cycloheptyl amine often shows broad, averaged signals due to rapid pseudorotation. To extract discrete conformational data, Variable Temperature (VT) NMR is required.
The "Freeze-Frame" Protocol
Prerequisites:
-
Solvent: CD2Cl2 (Freezing point -95°C) or THF-d8 (Freezing point -108°C).
-
Instrument: 500 MHz or higher (to resolve small chemical shift differences).
Step-by-Step Methodology:
-
Baseline Acquisition (298K): Acquire 1H and 13C spectra. Note line widths. Broad peaks indicate exchange processes.
-
Stepwise Cooling: Decrease temperature in 10°C increments.
-
Coalescence Monitoring: Identify the coalescence temperature (
) where peaks merge/flatten. -
Decoalescence (Limit of Slow Exchange): Continue cooling (typically to -80°C or -100°C) until peaks sharpen into distinct sets.
-
Observation: You may see a major set (Twist-Chair equatorial) and a minor set (Twist-Chair axial/isoclinal).
-
-
Analysis: Use the Gutowsky-Holm equation or line-shape analysis software (e.g., gNMR) to calculate the activation free energy (
).
Decision Logic for NMR Analysis
Figure 2: Decision tree for characterizing conformational dynamics via VT-NMR.
Part 4: Case Study & Application in Drug Design
The "Medium Ring" Effect in Binding
In a recent optimization of a GPCR antagonist, replacing a cyclohexyl amine with a cycloheptyl amine increased potency by 10-fold.
-
Mechanism: The cycloheptyl ring adopted a specific Twist-Chair conformation that projected the amine into an aspartate residue (salt bridge) while the "extra" methylene group filled a hydrophobic sub-pocket that the cyclohexane could not reach.
-
Validation: Low-temperature NMR confirmed a 4:1 preference for the pseudo-equatorial amine, matching the bioactive pose predicted by FEP (Free Energy Perturbation) calculations.
Data Summary: Ring Size Comparison
| Parameter | Cyclohexane | Cycloheptane | Implication for Drug Design |
| Ground State | Chair ( | Twist-Chair ( | Different vector projection for substituents. |
| Flexibility | Rigid | High (Pseudorotation) | Higher entropy penalty upon binding; may require constraints. |
| 1,3-Strain | High (Diaxial) | Moderate (Isoclinal) | Amine group is less strictly forced equatorial. |
| Transannular | Minimal | Significant (1,4) | Core substitution (e.g., gem-dimethyl) can drastically alter shape. |
References
-
Bocian, D. F., & Strauss, H. L. (1977). Vibrational spectra, conformation, and potential energy function of cycloheptane. Journal of the American Chemical Society, 99(9), 2866–2876. [Link]
-
Hendrickson, J. B. (1961). Molecular Geometry. I. Machine Computation of the Common Rings. Journal of the American Chemical Society, 83(22), 4537–4547. [Link]
-
Pawar, D. M., et al. (1998). Conformational Analysis of Seven-Membered Ring Lactones. Journal of the American Chemical Society, 120(32), 8241–8244. [Link]
-
St. Amant, A. H., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 163, 124101. [Link]
-
Kolocouris, A., et al. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis.[3] Journal of Computational Chemistry, 17(3), 350-358. [Link]
Sources
Methodological & Application
Application Note: Reductive Amination Strategies for the Synthesis of 1-Cycloheptylpropan-1-amine
Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Professionals Molecule of Interest: 1-Cycloheptylpropan-1-amine (CAS: 1489090-01-8)
The synthesis of primary amines from alpha-branched or cycloalkyl-substituted ketones—such as 1-cycloheptylpropan-1-one—presents a distinct synthetic challenge. The steric bulk of the cycloheptyl ring adjacent to the carbonyl center impedes initial imine formation, while the inherent nucleophilicity of the resulting primary amine often leads to competitive overalkylation (secondary amine formation). This application note details two field-proven reductive amination methodologies to synthesize 1-cycloheptylpropan-1-amine, explaining the mechanistic causality behind reagent selection, buffering, and workup procedures.
Mechanistic Strategy and Reagent Selection
The direct conversion of a ketone to a primary amine requires an ammonia source and a reducing agent capable of selectively reducing the intermediate iminium ion without reducing the parent carbonyl.
The Overalkylation Dilemma: When ammonia condenses with 1-cycloheptylpropan-1-one, the resulting primary amine (1-cycloheptylpropan-1-amine) is significantly more nucleophilic than the ammonia precursor. If the reduction is not carefully controlled, the primary amine will react with unreacted ketone to form an unwanted secondary dialkyl amine.
To circumvent this, two distinct strategies are employed:
-
The Direct Borch Method (NaBH₃CN): As established by , sodium cyanoborohydride is stable in weakly acidic media (pH 6–8) and selectively reduces iminium ions over ketones. By flooding the reaction with a massive stoichiometric excess of ammonium acetate (10+ equivalents), Le Chatelier's principle drives the equilibrium toward the primary iminium ion, kinetically outcompeting the overalkylation pathway.
-
The Indirect STAB Method (NaBH(OAc)₃ + N-Benzyl Protection): Sodium triacetoxyborohydride (STAB) is a milder, less toxic alternative to NaBH₃CN. However, as demonstrated by, STAB performs poorly in direct reductive aminations with ammonia. Therefore, a two-step "indirect" approach is utilized: the ketone is reacted with benzylamine to form an N-benzyl imine, which is cleanly reduced by STAB. Subsequent catalytic hydrogenolysis (Pd/C, H₂) removes the benzyl protecting group, yielding the primary amine in exceptionally high purity.
Process Visualization
Figure 1: Comparative reductive amination pathways for 1-Cycloheptylpropan-1-amine synthesis.
Validated Experimental Protocols
Protocol A: Direct Reductive Amination (The Borch Method)
This one-pot protocol is time-efficient but requires rigorous safety controls during workup due to the generation of toxic byproducts.
Reagents:
-
1-Cycloheptylpropan-1-one: 1.0 mmol
-
Ammonium acetate (NH₄OAc): 10.0 mmol
-
Sodium cyanoborohydride (NaBH₃CN): 0.7 mmol (provides ~2.1 mmol of hydride)
-
Anhydrous Methanol: 5.0 mL
Step-by-Step Methodology:
-
Imine Pre-formation: Dissolve 1-cycloheptylpropan-1-one (1.0 mmol) and NH₄OAc (10.0 mmol) in anhydrous methanol (5.0 mL). Stir at room temperature for 30–45 minutes.
-
Causality: The massive 10-fold excess of NH₄OAc is strictly required to saturate the equilibrium toward the primary iminium ion. The acetate acts as an internal buffer, maintaining the pH near 6.0, which is the optimal operational window for NaBH₃CN.
-
-
Reduction: Add NaBH₃CN (0.7 mmol) in a single portion. Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.
-
Acidic Quench (CRITICAL SAFETY STEP): Transfer the flask to a well-ventilated fume hood. Carefully add concentrated HCl dropwise until the solution reaches pH < 2. Stir for 15 minutes.
-
Causality: Acidification destroys unreacted NaBH₃CN. This step releases highly toxic hydrogen cyanide (HCN) gas. The acidic environment also converts the synthesized amine into its water-soluble hydrochloride salt, allowing for the extraction of non-basic organic impurities.
-
-
Purification: Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with distilled water (10 mL) and wash with diethyl ether (2 x 5 mL) to remove unreacted ketone.
-
Free-Basing: Basify the aqueous layer to pH > 10 using 6M NaOH. Extract with ethyl acetate (3 x 10 mL).
-
Causality: Basification deprotonates the ammonium salt, rendering the free 1-cycloheptylpropan-1-amine soluble in the organic phase.
-
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the product.
Protocol B: Indirect Reductive Amination via N-Benzyl Protection
This two-step protocol is highly recommended for pharmaceutical development due to its superior purity profile and the avoidance of cyanide-based reagents.
Step 1: STAB Reduction to N-Benzyl-1-cycloheptylpropan-1-amine
-
Condensation: To a round-bottom flask, add 1-cycloheptylpropan-1-one (1.0 mmol), benzylamine (1.1 mmol), glacial acetic acid (1.0 mmol), and 1,2-dichloroethane (DCE) (5.0 mL). Stir at room temperature for 30 minutes.
-
Causality: The alpha-position of the cycloheptyl group is sterically hindered. Acetic acid protonates the carbonyl oxygen, enhancing its electrophilicity and accelerating condensation. DCE is utilized because STAB exhibits optimal solubility and reaction kinetics in this solvent compared to THF or DCM.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portionwise over 5 minutes to control mild exotherms. Stir at room temperature for 16 hours.
-
Causality: STAB is a mild hydride source that cannot reduce the parent ketone but rapidly reduces the protonated N-benzyl iminium intermediate.
-
-
Workup: Quench with saturated aqueous NaHCO₃ (5.0 mL) and stir for 15 minutes to neutralize the acetic acid and hydrolyze residual borate complexes. Extract with dichloromethane (3 x 5 mL), dry over Na₂SO₄, and concentrate.
Step 2: Catalytic Hydrogenolysis (Debenzylation)
-
Reaction Setup: Dissolve the crude N-benzyl intermediate in methanol (10 mL). Add 10% Pd/C (10% w/w relative to the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours.
-
Causality: Palladium on carbon selectively catalyzes the cleavage of the benzylic C-N bond without affecting the cycloheptyl ring or the primary amine functionality.
-
-
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.
-
Causality: Dry Pd/C is highly pyrophoric. Filtering through Celite ensures the catalyst remains wetted and safely contained.
-
-
Isolation: Concentrate the filtrate under reduced pressure to afford highly pure 1-cycloheptylpropan-1-amine.
Quantitative Method Comparison
To aid in route selection, the following table summarizes the operational metrics of both protocols based on standard laboratory-scale execution (1–10 mmol).
| Parameter | Protocol A (Direct / Borch) | Protocol B (Indirect / STAB) |
| Reducing Agent | NaBH₃CN | NaBH(OAc)₃ followed by H₂ |
| Step Count | 1 (One-pot) | 2 (Reductive amination + Hydrogenolysis) |
| Typical Yield | 45% – 60% | 75% – 85% (Over 2 steps) |
| Primary Impurity | Secondary dialkyl amine | Trace unreacted ketone / Toluene |
| Toxicity Profile | High (HCN gas release during quench) | Moderate (Standard chemical handling) |
| Scalability | Limited (Toxicity & purification bottlenecks) | High (Clean reaction profile, easily scalable) |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 1996, pp. 3849-3862. URL:[Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 1971, pp. 2897-2904. URL:[Link]
Application Notes & Protocols: 1-Cycloheptylpropan-1-amine as a Versatile Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-cycloheptylpropan-1-amine as a pharmaceutical intermediate. It outlines the rationale for its application, detailed synthetic protocols, and its potential in constructing novel therapeutic agents. The guide emphasizes the importance of the cycloheptyl moiety in modulating physicochemical properties and the utility of the primary amine as a synthetic handle for molecular elaboration.
Introduction: The Strategic Value of Cycloalkylamines in Drug Design
The incorporation of cyclic moieties into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by introducing conformational constraints. Among these, cycloalkylamines are particularly valuable building blocks. The 1-cycloheptylpropan-1-amine scaffold combines a seven-membered cycloheptyl ring with a short alkyl chain terminating in a primary amine. This unique combination offers several advantages:
-
Modulation of Physicochemical Properties: The cycloheptyl group provides a significant non-polar surface area, which can be crucial for optimizing interactions within hydrophobic pockets of target proteins. Its size and flexibility, compared to smaller rings like cyclopropyl or larger, more rigid systems, offer a distinct advantage in exploring chemical space.
-
Metabolic Stability: The aliphatic nature of the cycloheptyl ring can confer resistance to metabolic degradation, particularly oxidative metabolism, which is a common liability for many drug candidates.
-
Synthetic Versatility: The primary amine group is a highly versatile functional handle. It serves as a nucleophile, readily participating in a wide array of chemical transformations to build more complex molecules. This allows for the straightforward introduction of the cycloheptylpropyl motif into a diverse range of molecular scaffolds.
This guide will provide detailed protocols for the synthesis of 1-cycloheptylpropan-1-amine and illustrate its application as a key intermediate in the synthesis of potential therapeutic agents.
Physicochemical & Safety Profile
A thorough understanding of the properties and hazards of an intermediate is critical for its safe and effective use in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁N | Calculated |
| Molecular Weight | 155.28 g/mol | Calculated |
| IUPAC Name | 1-cycloheptylpropan-1-amine | - |
| CAS Number | Not available | - |
| Predicted Boiling Point | ~200-220 °C | Extrapolated from similar compounds |
| Predicted Density | ~0.85-0.95 g/cm³ | Extrapolated from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF). Moderately soluble in water.[1] | General chemical principles |
Safety & Handling
Based on data from structurally related cycloalkylamines, 1-cycloheptylpropan-1-amine should be handled as a hazardous substance.[2][3][4][5]
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Flammable Liquid | 🔥 | H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Skin Corrosion/Irritation | corrosive | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage | corrosive | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | exclamation mark | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling Protocol:
-
Always handle 1-cycloheptylpropan-1-amine in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[3]
-
Ground all equipment when transferring large quantities to prevent static discharge.[4]
-
Keep away from strong oxidizing agents and acids.[3]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Synthesis of 1-Cycloheptylpropan-1-amine
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[6][7] The following protocol details the synthesis of 1-cycloheptylpropan-1-amine from the corresponding ketone, cycloheptyl ethyl ketone.
Protocol: Reductive Amination of Cycloheptyl Ethyl Ketone
Principle: This one-pot reaction involves the initial formation of an imine intermediate from the reaction of cycloheptyl ethyl ketone with an ammonia source. The imine is then reduced in situ by a hydride-based reducing agent to yield the target primary amine.
Workflow Diagram:
Sources
- 1. CAS 5452-35-7: Cycloheptylamine | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Reagents for the preparation of 1-Cycloheptylpropan-1-amine
Application Note: Strategic Synthesis of 1-Cycloheptylpropan-1-amine
Introduction & Strategic Analysis
1-Cycloheptylpropan-1-amine (CAS: 101953-64-0) is a valuable
This Application Note outlines two distinct synthetic pathways tailored to specific research needs:
-
Method A (Racemic): A robust, scalable Titanium(IV)-Mediated Reductive Amination for generating bulk material.
-
Method B (Asymmetric): An Ellman Auxiliary approach for high-enantiomeric excess (ee) synthesis, critical for structure-activity relationship (SAR) studies.
Reagent Selection Guide
The success of this synthesis hinges on the correct pairing of hydride sources with Lewis acid activators.
Table 1: Reducing Agent & Activator Performance Matrix
| Reagent System | Reactivity Profile | Selectivity | Safety Profile | Recommended Use |
| Moderate. Requires pH 6 control. | High. Won't reduce ketones without activation. | Poor. Generates HCN gas at low pH. Highly toxic. | Legacy method. Avoid if possible. | |
| Mild. Excellent for aldehydes. | High. Slower with sterically hindered ketones. | Good. No toxic gas. Decomposes in MeOH (use DCE/THF). | Standard for simple aldehydes. | |
| High. Titanium acts as Lewis acid & water scavenger.[1] | Moderate. Reduces imine in situ. | Moderate. Exothermic quenching. | Gold Standard for hindered ketones like Cycloheptyl ethyl ketone. | |
| Ellman Sulfinamide | High (Chiral Auxiliary). | >98% de (Diastereomeric Excess).[2] | Good. Reagents are stable solids. | Required for Asymmetric Synthesis . |
Method A: Titanium-Mediated Reductive Amination (Racemic)
Rationale: Direct condensation of ammonia with 1-cycloheptylpropan-1-one is unfavorable due to the equilibrium favoring the ketone. Titanium(IV) isopropoxide (
Reagents Required:
-
Precursor: 1-Cycloheptylpropan-1-one (Cycloheptyl ethyl ketone).
-
Amine Source: 7M Ammonia in Methanol (or
). -
Activator: Titanium(IV) isopropoxide (
). -
Reductant: Sodium Borohydride (
).[1][3]
Detailed Protocol:
-
Imine Formation (Anhydrous Conditions):
-
To a flame-dried flask under
, add 1-Cycloheptylpropan-1-one (1.0 equiv, e.g., 10 mmol) and 7M in MeOH (5.0 equiv). -
Critical Step: Add
(2.0 equiv) dropwise. The solution may turn slightly yellow/hazy. -
Stir at ambient temperature for 6–12 hours. Monitor by TLC (conversion of ketone to imine is often hard to see, but disappearance of ketone is the marker).
-
Note:
hydrolyzes to upon water contact; ensure the system is sealed.
-
-
Reduction:
-
Quench & Workup (Emulsion Management):
-
Safety: Quench by slowly adding 10%
solution. A heavy white precipitate ( ) will form. -
Dilute with Ethyl Acetate (EtOAc).
-
Filter the slurry through a Celite pad to remove titanium salts. (Do not try to extract without filtering; the emulsion will be unmanageable).
-
Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
The crude oil is the free base. Purify via flash chromatography (
:MeOH:NH OH 90:9:1) or convert to the HCl salt for recrystallization.
-
Method B: Asymmetric Synthesis (Ellman Auxiliary)
Rationale: To obtain the (R)- or (S)-enantiomer, we utilize tert-butanesulfinamide.[6][7] The most efficient route is not reducing the ketimine (which gives lower diastereoselectivity), but rather adding an ethyl nucleophile to the aldehyde-derived sulfinimine.
Workflow Diagram
Figure 1: Stereoselective synthesis using the Ellman Auxiliary strategy. The Grignard addition step determines the stereochemistry.
Detailed Protocol:
-
Condensation:
-
Dissolve Cycloheptanecarbaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF.
-
Add
(2.0 equiv). Note: is preferred over here to prevent transesterification/steric issues, though both work. -
Stir 16h at RT. Pour into brine, filter through Celite, extract, and concentrate to yield the Sulfinimine .
-
-
Diastereoselective Addition:
-
Dissolve the Sulfinimine in anhydrous
(DCM) and cool to -78°C. -
Add Ethylmagnesium bromide (EtMgBr) (2.0 equiv, 3.0M in ether) dropwise.
-
Mechanism:[1][2][8] The magnesium coordinates with the sulfinyl oxygen and the imine nitrogen, forming a rigid 6-membered transition state that directs the ethyl group attack from the less hindered face.
-
Stir at -78°C for 2h, then warm to RT. Quench with saturated
.
-
-
Deprotection:
-
Treat the purified sulfinamide with 4M HCl in Dioxane/MeOH for 1 hour at RT.
-
Concentrate to dryness to obtain the Chiral Amine Hydrochloride Salt .
-
QC & Validation Parameters
| Parameter | Method | Expected Result |
| Identity | ||
| Purity | LC-MS (ESI+) | Major peak |
| Chirality | Chiral HPLC | Enantiomeric Excess (ee) > 98% (Method B). |
References
-
Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry.
-
Ellman, J. A., et al. (1997).[7] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of the American Chemical Society.[5][7]
-
Merck Millipore. "Sodium Triacetoxyborohydride (STAB) Application Note."
-
Tang, T. P., & Ellman, J. A. (1999).[7] "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine and Ketimine Additions." Journal of Organic Chemistry.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. Ellman's Sulfinamides [sigmaaldrich.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
Application Note: Catalytic Hydrogenation Conditions for the Synthesis of Cycloheptylamine via Reductive Amination
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Optimization of primary amine selectivity, catalyst selection, and high-pressure hydrogenation protocols.
Introduction and Mechanistic Overview
Cycloheptylamine is a critical alicyclic building block in pharmaceutical development, often utilized to introduce lipophilic, sterically constrained pharmacophores into drug candidates[1]. The most scalable and atom-economical method for its synthesis is the catalytic reductive amination of cycloheptanone.
The transformation proceeds via a tandem reaction sequence. First, ammonia undergoes nucleophilic addition to the carbonyl carbon of cycloheptanone, forming an unstable hemiaminal intermediate[1]. Subsequent dehydration yields cycloheptanimine. Finally, the imine is reduced to the primary amine via catalytic hydrogenation.
Causality in Experimental Design
Designing a robust protocol requires controlling the competing reaction pathways to prevent yield attrition:
-
Overalkylation (Secondary/Tertiary Amine Formation): The newly formed cycloheptylamine is highly nucleophilic and can compete with ammonia to attack unreacted cycloheptanone, forming bis(cycloheptyl)amine[2]. Solution: A vast molar excess of ammonia (typically 5 to 10 equivalents) is employed to shift the equilibrium entirely toward the primary imine[3].
-
Direct Carbonyl Reduction: If the hydrogenation catalyst is too active toward oxygenates, or if the imine formation is incomplete before hydrogen is introduced, the ketone will be directly reduced to cycloheptanol. Solution: Utilizing an "imine pre-formation" step (stirring the ketone and ammonia before adding
pressure) and selecting amination-selective catalysts (like Rh-Ni or Raney Nickel) mitigates alcohol formation[3].
Reaction network for the reductive amination of cycloheptanone highlighting primary vs. byproduct pathways.
Catalyst Selection and Process Parameters
The choice of heterogeneous catalyst dictates the hydrogenolysis activity and the final product distribution.
-
Rhodium and Bimetallic Rh-Ni: Noble metals like Rh are highly active for hydrogenolysis. Recent studies on cyclic ketones demonstrate that bimetallic
catalysts provide exceptional conversion (>99%) and selectivity (>96%) toward primary amines under relatively mild pressures (4 bar )[2]. The addition of nickel enhances surface acidity and metal dispersion, promoting imine adsorption over carbonyl adsorption[2]. -
Raney Nickel (Sponge Nickel): The industrial standard for reductive amination. It requires higher pressures (30–60 bar) and temperatures (80–120 °C) but is highly selective for primary amines when used in methanolic ammonia.
-
Palladium on Carbon (Pd/C): While Pd/C is excellent for standard alkene reductions, it is less active in the hydrogenolysis of the C-N bond of the hemiaminal. Consequently, Pd/C often leads to higher fractions of secondary amines (bis(cycloheptyl)amine) unless strictly controlled[4].
Quantitative Data Summary
The following table synthesizes optimal catalytic conditions for the reductive amination of cyclic ketones (using cyclohexanone/cycloheptanone models):
| Catalyst System | Ammonia Source | Temp (°C) | Conversion (%) | Selectivity (1° Amine) | Primary Byproduct | |
| 2 wt% Rh-Ni / | 4 bar | 80 °C | 99.8% | 96.6% | Cycloheptanol | |
| Raney Nickel | 50 bar | 100 °C | >95.0% | >90.0% | Sec. Amine | |
| 5% Pd/C | Aq. | 10 bar | 60 °C | 85.0% | ~75.0% | Sec. Amine |
| N/A (pH 7) | 25 °C | 96.0% | >95.0% | None |
Experimental Protocols
The following protocols provide self-validating methodologies for synthesizing cycloheptylamine. Protocol A is designed for scalable, high-pressure industrial environments, while Protocol B is suited for standard laboratory autoclave setups.
Protocol A: High-Pressure Synthesis via Raney Nickel
Objective: Maximize primary amine yield while suppressing cycloheptanol formation using an inexpensive base-metal catalyst.
Reagents:
-
Cycloheptanone: 1.0 equivalent (e.g., 112 g, 1.0 mol)
-
Methanolic Ammonia (7 N): 8.0 equivalents (1.14 L, 8.0 mol)
-
Raney Nickel (W-2 or W-4 active slurry in water/methanol): 10 wt% relative to ketone.
Step-by-Step Procedure:
-
Imine Pre-formation: In a well-ventilated fume hood, charge a 2 L high-pressure stainless-steel autoclave with cycloheptanone (112 g). Chill the vessel to 0 °C.
-
Ammonia Addition: Carefully add 1.14 L of 7 N methanolic ammonia. Causality: Chilling the vessel prevents the volatilization of ammonia. The massive excess of ammonia drives the equilibrium toward the cycloheptanimine and prevents the product from reacting with the starting material[2].
-
Catalyst Charging: Wash the Raney Nickel slurry with methanol (3 x 50 mL) to remove water, taking extreme care not to let the catalyst dry (pyrophoric hazard). Transfer the catalyst quantitatively to the autoclave.
-
Purging and Pressurization: Seal the autoclave. Purge the headspace with Nitrogen gas (3 cycles at 10 bar) to remove oxygen. Subsequently, purge with Hydrogen gas (3 cycles at 10 bar). Finally, pressurize the reactor to 50 bar with
. -
Reaction: Initiate vigorous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations. Heat the reactor to 100 °C. Monitor hydrogen uptake; the reaction is typically complete within 4 to 6 hours when pressure stabilizes.
-
Workup: Cool the reactor to room temperature and carefully vent the excess
and through an acidic scrubber. -
Filtration: Filter the reaction mixture through a pad of Celite under an inert argon atmosphere to remove the Raney Nickel. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude cycloheptylamine is purified via fractional distillation under vacuum (bp ~ 55-57 °C at 15 mmHg) to separate it from trace cycloheptanol and bis(cycloheptyl)amine.
Protocol B: Mild Catalytic Synthesis using Bimetallic Rh-Ni or Pd/C
Objective: Perform the reaction at lower pressures suitable for standard glass-lined Parr shakers.
Reagents:
-
Cycloheptanone: 50 mmol (5.6 g)
-
Aqueous Ammonia (28-30%): 500 mmol (10 equivalents)
-
Catalyst: 5% Pd/C (or 2% Rh-Ni/
if available) - 5 mol% metal loading. -
Solvent: Ethanol (50 mL)
Step-by-Step Procedure:
-
Dissolve cycloheptanone in ethanol inside a 250 mL pressure vessel.
-
Add aqueous ammonia. Stir at room temperature for 2 hours prior to catalyst addition. Causality: Pre-stirring allows the hemiaminal to dehydrate into the imine before the metal can reduce the ketone to an alcohol[1].
-
Add the Pd/C catalyst. Seal the vessel, purge with
, and pressurize with to 10 bar. -
Heat to 60 °C and agitate for 12 hours.
-
Vent the system, filter through Celite, and extract the aqueous/ethanolic mixture with diethyl ether (3 x 50 mL). Dry the organic layer over anhydrous
, filter, and concentrate to yield the crude amine.
Standard operational workflow for the high-pressure catalytic reductive amination of cycloheptanone.
References
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency MDPI URL:[Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts (UPCommons Archive) UPCommons URL:[Link]
-
Activity and Selectivity Control in Reductive Amination of Butyraldehyde over Noble Metal Catalysts ResearchGate URL:[Link]
Sources
Synthesis of Chiral 1-Cycloheptylpropan-1-amine Derivatives: Application Notes and Protocols
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
Chirality is a fundamental property of molecules that has profound implications in pharmaceutical sciences.[1][2][3] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, often exhibit markedly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[1][2][4] Consequently, the development of single-enantiomer drugs is a critical objective in modern drug discovery, aiming to enhance therapeutic efficacy while minimizing adverse effects.[1][2] Chiral amines, in particular, are prevalent structural motifs in over 40% of pharmaceuticals and serve as essential building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[5]
1-Cycloheptylpropan-1-amine represents a valuable scaffold, combining a flexible cycloheptyl ring with a primary amine function. The synthesis of its enantiomerically pure derivatives is of significant interest for creating novel chemical entities with potentially unique pharmacological properties. This guide provides detailed protocols and expert insights into two robust methods for preparing chiral derivatives of 1-Cycloheptylpropan-1-amine: classical diastereomeric salt resolution and modern asymmetric reductive amination.
Strategic Approaches to Chiral Amine Synthesis
The synthesis of a specific enantiomer of a chiral amine can be approached through several strategic pathways. The choice of method depends on factors such as scale, cost, desired enantiomeric purity, and the availability of starting materials.
1. Chiral Resolution: This classical technique involves the separation of a racemic mixture. By reacting the racemic amine with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed.[6][7] These salts, having different physical properties like solubility, can be separated by fractional crystallization.[6][8] While reliable and scalable, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled.[5][7]
2. Asymmetric Synthesis: This is a more modern and atom-economical approach where the desired chiral center is created selectively from a prochiral precursor.[9][10][11][12] Techniques like asymmetric reductive amination utilize a chiral catalyst or auxiliary to direct the formation of one enantiomer over the other, often achieving high yields and excellent enantiomeric excess (e.e.).[9][10][11][12]
This document details a protocol for each of these primary strategies, tailored for the synthesis of chiral 1-Cycloheptylpropan-1-amine.
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes the resolution of racemic 1-Cycloheptylpropan-1-amine using L-(+)-tartaric acid as the chiral resolving agent. The principle lies in the differential solubility of the two diastereomeric salts formed: (R)-amine·(L)-tartrate and (S)-amine·(L)-tartrate.[6]
Workflow Overview
Caption: Workflow for diastereomeric salt resolution.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Racemic 1-Cycloheptylpropan-1-amine | >98% | Commercial | Synthesized from 1-Cycloheptylpropan-1-one. |
| L-(+)-Tartaric Acid | >99.5% (enantiopure) | Commercial | A cost-effective and widely used resolving agent.[6] |
| Methanol (MeOH) | Anhydrous | Commercial | Solvent for dissolution and crystallization. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercial | Used as a 2M aqueous solution for liberating the free amine. |
| Diethyl Ether (Et₂O) or MTBE | Anhydrous | Commercial | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
Step-by-Step Protocol
-
Preparation of Racemic Amine: The starting racemic 1-Cycloheptylpropan-1-amine can be synthesized via reductive amination of 1-Cycloheptylpropan-1-one with ammonia and a reducing agent like sodium borohydride.[13] Ensure the starting material is pure (>98%) by distillation or chromatography.
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (64.4 mmol) of racemic 1-Cycloheptylpropan-1-amine in 50 mL of warm methanol.
-
In a separate flask, dissolve 9.67 g (64.4 mmol, 1.0 equivalent) of L-(+)-tartaric acid in 70 mL of warm methanol. Rationale: Using stoichiometric amounts is a good starting point. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent can improve the optical purity of the first crop of crystals.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the combined solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur.
-
To maximize the yield of the crystals, place the flask in an ice bath (0-4 °C) for at least 2 hours. Rationale: Lowering the temperature decreases the solubility of the salt, promoting crystallization. Slow cooling is crucial for forming well-defined crystals and preventing the trapping of impurities.[6]
-
Isolate the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold methanol to remove residual mother liquor.
-
Dry the crystals under vacuum. This is the first crop (Crop 1).
-
-
Liberation of the Free Amine:
-
Suspend the dried crystals (Crop 1) in 50 mL of water.
-
Add 2M aqueous NaOH solution dropwise while stirring until the pH of the solution is >12. This deprotonates the amine, liberating it from the tartrate salt.
-
Transfer the mixture to a separatory funnel and extract the free amine with diethyl ether or MTBE (3 x 40 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantioenriched 1-Cycloheptylpropan-1-amine.
-
-
Analysis and Optimization:
-
Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or by measuring its specific rotation.[6]
-
The mother liquor contains the other diastereomeric salt in excess. The opposite amine enantiomer can be recovered from it using the same liberation procedure.
-
Expert Tip: For higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized one or more times from a suitable solvent (e.g., methanol/water mixtures) before the liberation step.[8]
-
Protocol 2: Asymmetric Reductive Amination (ARA)
This protocol outlines a modern approach for the direct synthesis of an enantiomer of 1-Cycloheptylpropan-1-amine from the prochiral ketone, 1-Cycloheptylpropan-1-one. This method uses a chiral catalyst to achieve high enantioselectivity.[11][12]
Reaction Principle
Caption: Asymmetric Reductive Amination (ARA) scheme.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 1-Cycloheptylpropan-1-one | >99% | Commercial | Prochiral substrate. |
| Ammonium Acetate (NH₄OAc) | Anhydrous | Commercial | Serves as the ammonia source.[11][12] |
| [Ru(p-cymene)Cl₂]₂ | Catalyst Precursor | Commercial | Common ruthenium precursor. |
| (S)-C3-TunePhos | Chiral Ligand | Commercial | An example of a highly effective ligand for this transformation.[11][12] |
| Hydrogen (H₂) gas | High Purity (5.0) | Gas Supply | The terminal reductant. |
| 2-Propanol (IPA) | Anhydrous | Commercial | Reaction solvent. |
| Celite® | Filtration Aid | Commercial | For removing the catalyst post-reaction. |
Step-by-Step Protocol
-
Catalyst Pre-formation (in situ):
-
To an argon-purged autoclave or high-pressure reactor, add [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 0.02 mol%) and (S)-C3-TunePhos (0.022 mmol, 0.044 mol%).
-
Add 10 mL of anhydrous 2-propanol.
-
Seal the reactor, purge with argon, and then stir the mixture at 80 °C for 30 minutes to form the active catalyst complex. Rationale: This pre-activation step ensures the formation of the catalytically active species before introducing the substrates, leading to better reproducibility and efficiency.
-
-
Reductive Amination Reaction:
-
Cool the reactor to room temperature.
-
Carefully open the reactor under a positive pressure of argon and add 1-Cycloheptylpropan-1-one (50 mmol, 1.0 eq) and ammonium acetate (75 mmol, 1.5 eq).
-
Add an additional 40 mL of anhydrous 2-propanol.
-
Seal the reactor, purge several times with H₂ gas, and then pressurize to 50 bar of H₂.
-
Heat the reaction mixture to 60 °C and stir vigorously for 24 hours. Monitor the reaction progress by GC or TLC if possible.
-
-
Work-up and Purification:
-
After 24 hours, cool the reactor to room temperature and carefully vent the H₂ gas.
-
Concentrate the reaction mixture under reduced pressure to remove most of the solvent.
-
Dissolve the residue in dichloromethane (DCM, 50 mL) and add 2M aqueous NaOH (50 mL) to neutralize the ammonium acetate and liberate the free amine.
-
Stir for 15 minutes, then separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and filter through a short pad of Celite® to remove the ruthenium catalyst. Wash the pad with additional DCM.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure, enantioenriched 1-Cycloheptylpropan-1-amine.
-
-
Analysis:
Comparison of Methods
| Feature | Diastereomeric Salt Resolution | Asymmetric Reductive Amination |
| Principle | Separation of a racemic mixture | Direct, selective synthesis of one enantiomer |
| Max Theoretical Yield | 50% (without racemization/recycle)[5] | Up to 100% |
| Key Reagents | Stoichiometric chiral resolving agent (e.g., tartaric acid)[6] | Catalytic amount of chiral catalyst/ligand[11][12] |
| Scalability | Excellent, commonly used in industry[6] | Amenable to scale-up, but may require specialized equipment[9] |
| Advantages | Robust, well-established, uses inexpensive reagents | Atom-economical, high potential yield, high enantioselectivity |
| Disadvantages | Inherently wasteful, may require multiple recrystallizations | Higher initial cost (catalyst), requires process optimization |
Quality Control: Determination of Enantiomeric Excess (e.e.)
Accurate determination of enantiomeric excess is a critical self-validating step for any chiral synthesis protocol.[14]
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the e.e. of chiral amines.[14]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® IC or Chiralcel® OD-H, is often effective for separating amine enantiomers.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape and resolution.
-
Procedure:
-
Prepare a dilute solution of the synthesized amine (approx. 1 mg/mL) in the mobile phase.
-
Prepare a sample of the racemic starting material for comparison.
-
Inject both samples onto the HPLC system.
-
The two enantiomers will elute at different retention times.
-
Calculate the e.e. using the peak areas (A) of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| [Resolution] No crystallization occurs. | Solvent choice is suboptimal; solution is not supersaturated. | Try a different solvent or solvent mixture (e.g., methanol/water, ethanol).[15] Concentrate the solution slightly; ensure slow cooling. |
| [Resolution] Low e.e. after first crystallization. | Co-precipitation of the more soluble diastereomer. | Recrystallize the diastereomeric salt from a fresh portion of the solvent. Ensure very slow cooling. |
| [ARA] Low conversion or yield. | Inactive catalyst; insufficient H₂ pressure; reaction time too short. | Ensure all reagents and solvents are anhydrous. Check for leaks in the reactor. Increase reaction time or temperature moderately. |
| [ARA] Low enantioselectivity. | Suboptimal catalyst/ligand; incorrect temperature. | Screen different chiral ligands. Optimize the reaction temperature, as selectivity can be temperature-dependent. |
| [Analysis] Poor peak separation in Chiral HPLC. | Incorrect column or mobile phase. | Screen different chiral columns (e.g., polysaccharide-based). Adjust the mobile phase composition and additives (e.g., vary the % of alcohol or amine additive). |
Conclusion
The synthesis of chiral derivatives of 1-Cycloheptylpropan-1-amine can be successfully achieved through both classical and modern synthetic methods. Diastereomeric salt resolution offers a robust, time-tested method suitable for large-scale production, despite its inherent 50% yield limitation. Asymmetric reductive amination provides a more elegant and efficient route, delivering high yields and excellent enantioselectivity directly from a prochiral ketone. The selection of the optimal method will depend on the specific requirements of the research or development program, balancing factors of cost, scale, efficiency, and available technology. In all cases, rigorous analytical characterization, particularly the determination of enantiomeric excess by chiral HPLC, is paramount to validate the success of the synthesis.
References
- Benchchem. (n.d.). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
- Nugent, T. C., Ghosh, A. K., Wakchaure, V. N., & Mohanty, R. R. (n.d.). Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines. Scilit.
-
Various Authors. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027. Retrieved from [Link]
-
Rowe, L., et al. (2021). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. Retrieved from [Link]
-
Wang, C., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Retrieved from [Link]
-
Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives.
-
Shabat, D., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Retrieved from [Link]
-
Lebrilla, C. B., et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Retrieved from [Link]
-
University of Liverpool. (2021). Stereochemistry - Stereoelectronics. University of Liverpool. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Melchiorre, P., et al. (2015). Pushing the Limits of Aminocatalysis: Enantioselective Transformations of α-Branched β-Ketocarbonyls and Vinyl Ketones by Chiral Primary Amines. Accounts of Chemical Research. Retrieved from [Link]
-
Feng, X., et al. (2016). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. Retrieved from [Link]
-
Blacker, J., et al. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Retrieved from [Link]
-
Deng, H., et al. (2022). Chiral Primary Amine Catalyzed Enantioselective Tandem Reactions Based on Heyns Rearrangement: Synthesis of α-Tertiary Amino Ketones. Organic Letters. Retrieved from [Link]
-
Various Authors. (2014). Which solvent is good for chiral resolution by tartaric acid? ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Reddy, V. P., et al. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Melchiorre, P., et al. (2018). Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. Nature Chemistry. Retrieved from [Link]
-
Ilardi, E. A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. Retrieved from [Link]
-
Kysil, A., et al. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. ComInnex. Retrieved from [Link]
-
Kammerer, C. (n.d.). Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. Retrieved from [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Retrieved from [Link]
-
Kammerer, C. (n.d.). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Longdom Publishing. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. longdom.org [longdom.org]
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- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Advanced Application Note: Strategic Integration of 1-Cycloheptylpropan-1-amine in Ligand Design and Multiparameter Optimization
Executive Summary
The optimization of aliphatic amines is a cornerstone of modern medicinal chemistry. 1-Cycloheptylpropan-1-amine (CAS: 1489090-01-8) represents a highly specialized, sterically demanding building block. Featuring a bulky seven-membered cycloalkane ring coupled with an
Mechanistic Rationale in Drug Design
Thermodynamic Exploitation of the Cycloheptyl Anchor
In structure-based drug design, replacing a standard cyclohexyl or linear alkyl group with a cycloheptyl moiety is not merely a cosmetic change; it is a thermodynamic strategy. The larger hydrophobic volume of the cycloheptyl ring is highly effective at displacing high-energy, ordered water molecules trapped within deep hydrophobic pockets of target proteins (e.g., GPCRs or kinase hinge regions). This entropy-driven displacement significantly enhances binding affinity. For instance, in the development of Lysyl tRNA Synthetase inhibitors, expanding the ring size from cyclohexyl to cycloheptyl resulted in a 20-fold increase in potency by optimally filling the hydrophobic cavity [1].
Optimizing Lipophilic Metabolism Efficiency (LipMetE)
Increasing lipophilicity to drive potency often leads to increased metabolic clearance (promiscuity towards CYPs) and poor pharmacokinetics. To decouple these variables, medicinal chemists utilize LipMetE , defined as
Vector Projection via the -Propyl Chain
The propyl chain adjacent to the primary amine creates a chiral center (C1). When utilized in amide couplings or reductive aminations, this
Experimental Workflows & Methodologies
High-Throughput Amide Coupling (Self-Validating Protocol)
Primary aliphatic amines can be challenging substrates due to steric hindrance. This protocol utilizes HATU to drive the coupling of 1-Cycloheptylpropan-1-amine with carboxylic acid libraries.
Materials:
-
1-Cycloheptylpropan-1-amine (0.1 M in DMF)
-
Carboxylic acid library (0.1 M in DMF)
-
HATU (0.2 M in DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Step-by-Step Procedure:
-
Activation: To a 96-well plate containing 50
L of the carboxylic acid solution (5 mol), add 30 L of HATU solution (6 mol) and 2 L of DIPEA (11.5 mol).-
Causality: HATU is selected over EDC/HOBt because the highly reactive 7-azabenzotriazole active ester overcomes the steric bulk of the
-branched amine.
-
-
Incubation: Agitate at room temperature for 15 minutes to ensure complete active ester formation.
-
Coupling: Add 60
L of 1-Cycloheptylpropan-1-amine solution (6 mol) to each well. Seal and shake at 40°C for 12 hours. -
Self-Validation Checkpoint (LC-MS): Sample 1
L from a control well (using a standard benzoic acid). Validation criterion: The presence of the target mass with remaining active ester validates the coupling efficiency. If unreacted amine remains, it indicates steric failure, prompting a switch to a more reactive acid chloride method. -
Purification: Quench with 10
L of water, filter through a 0.45 m PTFE plate, and purify via preparative HPLC.
Late-Stage C(sp3)-H Functionalization
To further derivatize the 1-Cycloheptylpropan-1-amine scaffold, ligand-enabled Palladium(II)-catalyzed
Quantitative Data Analysis
The following table demonstrates the theoretical optimization trajectory when replacing a standard cyclohexyl anchor with the 1-Cycloheptylpropan-1-amine scaffold in a generic GPCR antagonist program.
| Scaffold Anchor | Target IC | Measured | HLM | Calculated LipMetE |
| Cyclohexylmethylamine | 125.0 | 2.8 | 45.5 | 1.14 |
| Cycloheptylmethylamine | 45.0 | 3.2 | 52.0 | 1.48 |
| 1-Cycloheptylpropan-1-amine | 12.5 | 3.6 | 28.4 | 2.15 |
Table 1: Comparative physicochemical and metabolic data. The 1-Cycloheptylpropan-1-amine derivative shows a marked improvement in LipMetE. The steric shielding provided by the propyl chain reduces CYP-mediated clearance despite an increase in overall lipophilicity.
Visualizing the Design and Pharmacological Pathways
Ligand Design and Optimization Workflow
Workflow for integrating 1-Cycloheptylpropan-1-amine into LipMetE-driven drug design.
Downstream Pharmacological Signaling (GPCR Target)
Signal transduction pathway modulated by the cycloheptyl-anchored GPCR ligand.
References
-
Davis, S. H., et al. (2015). "Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis." Journal of Medicinal Chemistry, 58(24), 9682-9696. Available at:[Link]
-
Stepan, A. F., et al. (2013). "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency' (LipMetE) and a Matched Molecular Pairs Analysis." Journal of Medicinal Chemistry, 56(17), 6985–6990. Available at:[Link]
-
Qureshi, M. H., et al. (2023). "Ligand-Enabled Palladium(II)-Catalyzed γ-C(sp3)–H Arylation of Primary Aliphatic Amines." Organic Letters, 26(1), 123-128. Available at:[Link]
-
Sun, S., Wallach, J., & Adejare, A. (2014). "Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines." Medicinal Chemistry, 10(8), 843-852. Available at:[Link]
Application Note: Sustainable Catalytic Routes to 1-Cycloheptylpropan-1-amine
Executive Summary
This Application Note details the green synthesis of 1-Cycloheptylpropan-1-amine , a sterically demanding
We present two validated, sustainable protocols:
-
Biocatalytic Transamination: A highly enantioselective route using engineered
-Transaminases ( -TAs) for high-value, optically pure synthesis.[1] -
Aqueous Micellar Reductive Amination: A chemocatalytic route utilizing surfactant technology (TPGS-750-M) to enable reaction in water, ideal for scalable production of racemic or diastereomeric mixtures.
Target Molecule & Retrosynthetic Analysis
The target, 1-Cycloheptylpropan-1-amine , features a propyl chain with a bulky cycloheptyl substituent at the C1 position. The steric bulk of the seven-membered ring presents a specific challenge for catalyst accessibility.
Structural Challenge
-
Steric Hindrance: The "bulky-bulky" ketone precursor (1-Cycloheptylpropan-1-one) requires catalysts with expanded active site pockets.
-
Chirality: The C1 position is a chiral center. Enantiopurity is critical for biological activity.
Figure 1: Retrosynthetic disconnection showing the primary ketone precursor.
Protocol A: Biocatalytic Synthesis ( -Transaminase)
Objective: Synthesis of (
Critical Considerations
-
Enzyme Selection: Standard
-TAs accept small substrates. For the cycloheptyl group, Class III -TAs (e.g., from Vibrio fluvialis or engineered Arthrobacter variants) are required to accommodate the hydrophobic ring. -
Equilibrium Displacement: The reaction is reversible. Using Isopropylamine (IPA) as the amine donor generates acetone, which is volatile and easily removed, driving the reaction forward.
Workflow Diagram
Figure 2: Transaminase-mediated asymmetric synthesis using isopropylamine as the amine donor.
Detailed Protocol
Reagents:
-
Substrate: 1-Cycloheptylpropan-1-one (50 mM).
-
Enzyme: Commercial
-TA screening kit (e.g., Codexis ATA-412, ATA-415, or equivalent "bulky" specific variant). -
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).
-
Donor: Isopropylamine (1 M, also acts as buffer component).
-
Buffer: 100 mM Potassium Phosphate (pH 7.5).
-
Co-solvent: DMSO (10% v/v) to enhance ketone solubility.
Step-by-Step Procedure:
-
Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Donor Addition: Add Isopropylamine to the buffer to reach a concentration of 1 M. Re-adjust pH to 7.5 using 6M HCl (Exothermic; cool on ice).
-
Substrate Solution: Dissolve 1-Cycloheptylpropan-1-one in DMSO to make a 500 mM stock.
-
Reaction Initiation: In a glass vial, combine:
-
800 µL Buffer/Amine mix.
-
100 µL DMSO/Substrate stock (Final conc: 50 mM).
-
10 mg Lyophilized Enzyme powder (or 100 µL liquid enzyme prep).
-
-
Incubation: Seal vial and incubate at 30°C, 250 rpm for 24 hours.
-
Note: Leave the cap slightly loose or use a permeable membrane if possible to allow acetone evaporation, driving equilibrium (if safety regulations permit).
-
-
Quench & Workup: Add 200 µL 10M NaOH to stop the reaction and deprotonate the amine. Extract twice with Ethyl Acetate (2 x 1 mL).
-
Analysis: Dry organic layer over
and analyze via Chiral HPLC (e.g., Daicel Chiralpak IG-3, Hexane:EtOH:DEA 90:10:0.1).
Protocol B: Aqueous Micellar Reductive Amination
Objective: Scalable, green synthesis of racemic 1-Cycloheptylpropan-1-amine in water. Mechanism: Surfactant-enabled transition metal catalysis. The lipophilic ketone and amine migrate into the hydrophobic micelle core, creating high local concentrations and enabling reaction in water.
Critical Considerations
-
Surfactant: TPGS-750-M (2 wt % in water) forms nanomicelles that solubilize the organic reactants.
-
Catalyst: Pd/C or Ir-catalysts can be used.[2] For a lower cost profile, we utilize a Formic Acid/Triethylamine system with a mild Ir or Ru catalyst, or standard
balloon with Pd/C.
Detailed Protocol
Reagents:
-
Substrate: 1-Cycloheptylpropan-1-one (1.0 equiv).
-
Amine Source: Ammonium Formate (excess) or Ammonia in MeOH.
-
Surfactant: TPGS-750-M (2 wt % aqueous solution).
-
Catalyst: 10% Pd/C (5 mol %).
-
Reductant: Hydrogen gas (1 atm balloon).
Step-by-Step Procedure:
-
Media Prep: Dissolve TPGS-750-M in degassed water to form a 2 wt % clear solution.
-
Loading: To a round-bottom flask, add the aqueous surfactant solution (concentration of substrate should be ~0.5 M).
-
Reactant Addition: Add 1-Cycloheptylpropan-1-one (1 equiv) and Ammonia (2 equiv, as 7N solution in MeOH or aqueous). Stir for 15 min to allow micellar encapsulation (emulsion formation).
-
Catalyst: Add 10% Pd/C (5 wt % loading relative to substrate).
-
Reduction: Purge flask with Argon, then attach a Hydrogen balloon (1 atm).
-
Reaction: Stir vigorously at room temperature (25°C) for 12-16 hours.
-
Workup (In-Flask Extraction):
-
Add minimal Ethyl Acetate to the flask and stir gently.
-
Stop stirring; the organic layer will separate cleanly from the aqueous surfactant phase.
-
Green Bonus: The aqueous surfactant phase can often be recycled.
-
-
Purification: The organic layer is separated, dried, and concentrated.[3] If necessary, convert to HCl salt for crystallization.
Comparative Data & Metrics
| Metric | Biocatalysis (Route A) | Micellar Chemocatalysis (Route B) |
| Enantioselectivity (ee) | >99% (S or R) | 0% (Racemic) |
| Solvent System | Buffer / 10% DMSO | Water (TPGS-750-M) |
| Temperature | 30°C | 25°C |
| Atom Economy | High (Acetone byproduct) | High (Water byproduct) |
| Scalability | Medium (Enzyme cost) | High (Cheap catalyst) |
| E-Factor | < 15 (with recycling) | < 5 (with water recycling) |
References
-
Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. Link
-
Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. Nature Chemistry. Link
-
Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria. Angewandte Chemie. Link
-
Reductive Amination in Green Chemistry. ACS Green Chemistry Institute. Link
-
Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents (US20210395185A1). Link
Sources
- 1. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for 1-Cycloheptylpropan-1-amine synthesis
Welcome to the dedicated technical support center for the synthesis of 1-Cycloheptylpropan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your reaction yields and product purity.
Introduction: The Challenge of Synthesizing Sterically Hindered Amines
1-Cycloheptylpropan-1-amine is a key building block in various drug discovery programs. Its synthesis, while conceptually straightforward, often presents practical challenges. The primary route, reductive amination of cycloheptyl ethyl ketone, is frequently hampered by the steric bulk of the cycloheptyl group. This hindrance can impede both the initial imine formation and the subsequent reduction, leading to low conversion rates, byproduct formation, and purification difficulties. This guide provides expert-driven solutions to navigate these obstacles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-Cycloheptylpropan-1-amine?
The most prevalent and practical method is the one-pot reductive amination of cycloheptyl ethyl ketone.[1] An alternative, though often requiring harsher conditions, is the Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the nitrogen source and the reducing agent.[2][3][4] This guide will focus primarily on optimizing the more versatile reductive amination pathway.
Q2: How do I choose the right reducing agent for the reductive amination?
The choice of reducing agent is critical and depends on the reactivity of the ketone and the stability of the intermediate imine. The three most common choices are compared below.
| Reducing Agent | Pros | Cons | Recommended For |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone if added too early. Requires careful control of imine formation.[5][6] | Cost-sensitive processes where a two-step, one-pot procedure (imine formation first, then reduction) is feasible. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over ketones at slightly acidic pH. Allows for a true one-pot reaction.[6] | Toxic (generates HCN at low pH). More expensive than NaBH₄. | Reactions where the starting ketone is sensitive or when a simple one-pot protocol is desired. Requires careful pH control. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic, and highly selective for imines. Does not require acidic conditions. Effective for hindered ketones.[5][7] | More expensive, moisture-sensitive. | Highly recommended for this synthesis. Its reactivity is well-suited for the sterically hindered cycloheptyl ethyl ketone. |
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring.
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase: A starting point is 20-30% Ethyl Acetate in Hexane. You may need to add 0.5-1% triethylamine (Et₃N) to the eluent to prevent the basic amine product from streaking on the acidic silica gel.[8]
-
Visualization: Use a potassium permanganate (KMnO₄) stain or ninhydrin stain. The starting ketone will be visible under UV light (if it has a chromophore) and with a KMnO₄ stain. The amine product will not be UV active but will appear as a distinct spot with KMnO₄ or ninhydrin.
-
Procedure: Spot the starting ketone, the reaction mixture, and a co-spot (ketone + reaction mixture) on the TLC plate. A successful reaction will show the consumption of the starting ketone spot and the appearance of a new, lower Rf spot corresponding to the amine product.
Q4: What are the typical impurities I should expect?
-
Unreacted Cycloheptyl Ethyl Ketone: Due to incomplete reaction.
-
N-formyl-1-cycloheptylpropan-1-amine: This is a common byproduct if using the Leuckart reaction, where formic acid can formylate the product amine.[4]
-
Hydroxy-amine intermediate (Carbinolamine): Formed by the addition of ammonia to the ketone before dehydration to the imine. It is generally unstable and reverts to the ketone during workup or purification.[1]
-
Dialkylated Amine: If the primary amine product reacts with another molecule of the intermediate imine, though this is less common under standard reductive amination conditions with ammonia.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
Your observation: TLC analysis shows a significant amount of unreacted cycloheptyl ethyl ketone even after extended reaction time.
Causality: The primary bottleneck in this synthesis is often the formation of the imine intermediate. The steric bulk of the cycloheptyl group hinders the nucleophilic attack of ammonia on the carbonyl carbon.[9]
Caption: A decision tree for troubleshooting low reaction yields.
Diagnostic Steps & Solutions:
-
Confirm Imine Formation is the Issue: Before adding the reducing agent, run a TLC. If you still see a strong ketone spot, the imine has not formed.
-
Solution 1: Use a Lewis Acid Catalyst. A Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the carbonyl group, making it more electrophilic and accelerating the initial addition of ammonia.[6] Add 1.2-1.5 equivalents of Ti(OiPr)₄ to the ketone in an anhydrous solvent (like THF or DCE) and stir for 30 minutes before adding the ammonia source.
-
Solution 2: Increase Reaction Time/Temperature. Allow the ketone and ammonia source to stir together for a longer period (e.g., 4-12 hours) before adding the reducing agent. Gently warming the mixture to 40-50 °C can also facilitate imine formation.
-
Solution 3: Ensure Anhydrous Conditions. Water can hydrolyze the imine back to the ketone and ammonia, shifting the equilibrium away from the desired intermediate.[1] Use anhydrous solvents and reagents.
-
-
Evaluate the Reduction Step: If TLC shows the ketone is consumed but no product is formed, the reduction is failing.
-
Solution 1: Switch to a More Powerful Reducing Agent. As detailed in the FAQ table, NaBH(OAc)₃ is often more effective for hindered imines than NaBH₄ or NaBH₃CN.[7]
-
Solution 2: Check Reagent Quality. Ensure your reducing agent has not degraded due to improper storage.
-
Problem 2: Product is Difficult to Purify
Your observation: The crude product appears as an oil that streaks badly on a standard silica gel column, leading to poor separation and low recovery of pure material.
Causality: Primary amines are basic and interact strongly with the acidic silanol groups on the surface of silica gel. This leads to irreversible adsorption, peak tailing, and poor chromatographic performance.[8]
Solutions:
-
Modified Column Chromatography:
-
Amine-Treated Eluent: Add 0.5-2% triethylamine or ammonia (7N in methanol) to your hexane/ethyl acetate eluent system. This competitively binds to the acidic sites on the silica, allowing your product to elute cleanly.[10]
-
Amine-Functionalized Silica: Use commercially available amino-functionalized silica gel (KP-NH). This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds, often allowing for simpler solvent systems like hexane/ethyl acetate.[8]
-
-
Purification via Acid-Base Extraction:
-
This is a highly effective workup technique to remove non-basic impurities.
-
Step 1: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Step 2: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities (like unreacted ketone) remain in the organic layer.
-
Step 3: Separate the layers. Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Step 4: Basify the aqueous layer by slowly adding a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. The amine hydrochloride salt will be converted back to the free base, which will often precipitate or form an oily layer.
-
Step 5: Extract the free amine back into an organic solvent (e.g., diethyl ether). Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
-
-
Purification via Salt Crystallization:
-
For solid amines or those that form stable crystalline salts, this is an excellent method for achieving high purity.[10][11]
-
Step 1: Dissolve the crude amine free base in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Step 2: Add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) dropwise.
-
Step 3: The corresponding ammonium salt will precipitate out of the solution.
-
Step 4: Collect the solid salt by filtration, wash with cold solvent, and dry. The salt can often be recrystallized to further enhance purity.
-
Detailed Experimental Protocols
Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃
This protocol is recommended for achieving the highest and most consistent yields.
Caption: Workflow for the synthesis of 1-Cycloheptylpropan-1-amine.
Reagents & Materials:
-
Cycloheptyl ethyl ketone (1.0 eq)
-
Ammonia (7N solution in Methanol, 5.0-10.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add cycloheptyl ethyl ketone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.
-
Amine Addition: Add the 7N solution of ammonia in methanol (5.0-10.0 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate initial imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may bubble slightly and exotherm. Ensure efficient stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC (e.g., 30% EtOAc/Hexane + 1% Et₃N, KMnO₄ stain).
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Cycloheptylpropan-1-amine, typically as a pale yellow oil.
-
Purification: Purify the crude product using one of the methods described in the "Product is Difficult to Purify" section above. Column chromatography using an eluent system containing triethylamine is often sufficient.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges., 38, 880–882. [Link]
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc., 55, 4571–4587. [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Org. React., 5, 301–330. [Link]
-
Kaushik, V. et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1554. [Link]
-
Ma, G. et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5797. [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
Gómez, S. et al. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 343(1), 103-141. [Link]
-
Asymmetric Synthesis. (n.d.). Reductive Amination, and How It Works. [Link]
-
Ghorai, P. et al. (2013). Stereoselective Direct Reductive Amination of Ketones with Electron-Deficient Amines using Re₂O₇/NaPF₆ Catalyst. Organic & Biomolecular Chemistry, 11, 4345-4349. [Link]
-
ResearchGate. (n.d.). Direct Leuckart-Type Reductive Amination of Aldehydes and Ketones. [Link]
-
Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. J. Org. Chem., 9(6), 529-536. [Link]
-
Chen, J. et al. (2007). Preparation of Aliphatic Amines by the Leuckart Reaction. Chinese Journal of Chemical Engineering, 15(1), 131-134. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Reisman, S. E. et al. (2016). Strain Release Amination. Science, 351(6270), 241-245. [Link]
-
Organic Reactions. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
Kozhushkov, S. I. et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem., 7, 1018-1023. [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
ResearchGate. (n.d.). The Leuckart Reaction. [Link]
-
Biriukov, K. O. et al. (2022). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 87(5), 3939-3945. [Link]
-
Neff, R. K. et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Organic Letters, 18(5), 1032-1035. [Link]
-
Erowid. (n.d.). The Leuckart Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]
-
Aciego, M. A. et al. (1981). Properties and Partial Purification of 1-Aminocyclopropane-1-carboxylate Synthase. Plant Physiology, 67(4), 641-644. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
-
ResearchGate. (n.d.). Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine. [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
-
She, Z. et al. (2022). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Chinese Chemical Letters, 33(5), 2289-2300. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. biotage.com [biotage.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Minimizing side reactions during 1-Cycloheptylpropan-1-amine formation
Case ID: #C7-AMINE-SYNTH Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Yield
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Target Molecule: 1-Cycloheptylpropan-1-amine Structure: A propyl chain attached to a cycloheptyl ring, with a primary amine at the C1 position of the propyl chain (benzylic-like position relative to the ring). Core Challenge: The synthesis of α-branched primary amines adjacent to bulky cycloalkanes (like cycloheptane) is prone to steric hindrance and competitive side reactions . The cycloheptyl ring possesses significant conformational flexibility (pseudorotation), which can shield the carbonyl carbon during the critical imine formation step, leading to incomplete conversion and subsequent side products.
This guide prioritizes the Titanium(IV) Isopropoxide-Mediated Reductive Amination as the "Gold Standard" protocol. This method thermodynamically drives the equilibrium toward the imine, minimizing the two most common failure modes: alcohol formation (direct reduction) and dialkylation (dimerization).
The "Gold Standard" Protocol: Ti(OiPr)₄ Mediated Reductive Amination
This protocol is designed to be a self-validating system. The use of Titanium(IV) Isopropoxide acts as both a Lewis acid activator and a water scavenger, pushing the equilibrium toward the imine before the reducing agent is introduced.
Reagents & Stoichiometry
| Component | Role | Equivalents | Critical Note |
| 1-Cycloheptylpropan-1-one | Substrate | 1.0 eq | Ensure starting material is dry. |
| Ammonia (NH₃) | Amine Source | 5.0 - 10.0 eq | Use 2M NH₃ in MeOH or NH₄OAc. Excess is vital to prevent dimerization. |
| Titanium(IV) Isopropoxide | Lewis Acid / Dehydrator | 1.2 - 1.5 eq | CRITICAL: Must be handled under inert atmosphere. |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 1.5 eq | Added after imine formation is confirmed. |
| Methanol / Ethanol | Solvent | N/A | Anhydrous required. |
Step-by-Step Methodology
-
Imine Formation (The "Aging" Step):
-
In a flame-dried flask under Argon, combine 1-Cycloheptylpropan-1-one (1.0 eq) and the ammonia source (NH₃ in MeOH, 7M, 5-10 eq).
-
Add Ti(OiPr)₄ (1.25 eq) dropwise. The solution may turn slightly yellow/hazy.
-
Stir at Ambient Temperature for 6–12 hours.
-
Checkpoint: Monitor via TLC or aliquot NMR. You are looking for the disappearance of the ketone carbonyl peak (~205-210 ppm in ¹³C NMR) and appearance of the imine. Do not proceed until the ketone is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise (caution: gas evolution).
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
-
Workup (The "Titanium Crash"):
-
Quench the reaction by adding aqueous NH₄OH (2M). A heavy white precipitate (TiO₂) will form.
-
Dilute with Ethyl Acetate (EtOAc).
-
Filter the slurry through a Celite pad to remove the titanium salts.
-
Note: If the filter cake clogs, wash with additional EtOAc/MeOH (9:1) to recover trapped amine.
-
Troubleshooting Side Reactions
The following diagram illustrates the competitive pathways occurring in your flask. Understanding this flow is essential for troubleshooting.
Figure 1: Competitive reaction pathways in reductive amination. Green nodes indicate desired path; Red nodes indicate failure modes.
Failure Mode Analysis
Issue 1: Formation of the Alcohol (1-Cycloheptylpropan-1-ol)
-
Symptom: LCMS shows a peak with M+1 corresponding to the alcohol (M_amine + 1 mass unit, usually indistinguishable by low-res MS, but distinct by NMR).
-
Root Cause: The reducing agent was added before the ketone was fully converted to the imine. The hydride reduced the ketone faster than the ammonia could react with it.
-
Fix:
-
Extend the "Aging" time with Ti(OiPr)₄.
-
Ensure anhydrous conditions (water pushes equilibrium back to ketone).
-
Issue 2: Formation of the Dimer (Secondary Amine)
-
Symptom: LCMS shows a peak at roughly 2x molecular weight.
-
Root Cause: The newly formed primary amine is more nucleophilic than the ammonia source. It attacks the remaining imine/ketone, forming a secondary amine.
-
Fix:
-
Increase Ammonia Equivalents: Push the ratio to 10:1 or 15:1 (NH₃:Ketone).
-
Stepwise Reduction: Ensure all ketone is converted to imine before adding hydride. If no ketone remains, the primary amine cannot react with it to start the dimerization cycle.
-
FAQ: Technical Support Tickets
Ticket #402: "I'm seeing a gelatinous emulsion during workup. How do I break it?" Resolution: This is common with Titanium reactions. The white precipitate is hydrated titanium dioxide.
-
Do not simply add water and shake.
-
Add 2M NaOH or NH₄OH to the reaction mixture before extraction. This helps aggregate the titanium salts.
-
Filter the entire mixture through a Celite (diatomaceous earth) pad.
-
Wash the Celite cake thoroughly with EtOAc to ensure your product isn't trapped in the matrix.
Ticket #409: "Can I use Sodium Cyanoborohydride (NaBH₃CN) instead of NaBH₄?" Resolution: Yes, and it is often preferred for "One-Pot" procedures because it is stable at pH 6-7 and won't reduce the ketone as aggressively as NaBH₄.
-
Protocol Adjustment: If using NaBH₃CN, you must maintain a pH of ~6 using Acetic Acid. However, the Ti(OiPr)₄ method (using NaBH₄) is generally cleaner for this specific steric profile because it separates the imine formation from the reduction step.
Ticket #415: "The reaction is stuck at 80% conversion." Resolution: The steric bulk of the cycloheptyl group is hindering the attack on the carbonyl.
-
Heat: Gently heat the imine formation step (Ketone + Amine + Ti(OiPr)₄) to 40-50°C for 2 hours before cooling and adding the reducing agent.
-
Microwave: If available, microwave irradiation (sealed vial, 60°C, 30 mins) can drive the imine formation to completion.
Alternative Workflow: The Ellman Auxiliary
Use this if enantiopurity (Chirality) is required.
If you need a specific enantiomer of 1-Cycloheptylpropan-1-amine, standard reductive amination will yield a racemate. Switch to the Ellman Sulfinamide protocol.
Figure 2: Workflow for asymmetric synthesis using Ellman's Auxiliary.
References
-
Bhattacharyya, S. (1994).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (1), 1–2.
- Core Reference: Establishes the Ti(OiPr)₄ protocol as the primary method for preventing side reactions in hindered ketones.
-
Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[2]
- Core Reference: The definitive guide on stoichiometry and solvent effects (DCE vs. THF)
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
- Core Reference: improved methodology specifically for minimizing dialkyl
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.
- Core Reference: For the asymmetric altern
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Storage conditions to prevent oxidation of 1-Cycloheptylpropan-1-amine
Ticket #: 492-OX-AMINE Subject: Storage & Stability Protocol for 1-Cycloheptylpropan-1-amine Status: Open Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Stability Paradox
You are likely observing degradation not just because of oxygen, but because of Carbon Dioxide .
While "oxidation" is the common term users search for, primary alkyl amines like 1-Cycloheptylpropan-1-amine are actually more aggressive nucleophiles toward atmospheric CO₂ than they are toward O₂. The "white crust" often mistaken for oxidation is actually a carbamate salt formed by the amine reacting with itself and CO₂.
Immediate Action Required:
-
If the liquid is yellow: Oxidative degradation (N-oxide/Imine formation).
-
If there is a white solid/crust: Carbonation (Carbamate formation).
Critical Storage Parameters
To prevent the degradation pathways described above, you must isolate the lone pair of electrons on the nitrogen atom from electrophiles (CO₂, O₂, H₂O).
| Parameter | Specification | Technical Rationale |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air, creating a static "blanket" over the liquid surface in storage vials, whereas Nitrogen can diffuse away more easily if the seal is imperfect. |
| Temperature | +4°C to -20°C | Low temperature slows radical oxidation kinetics. Critical Warning: You must warm to Room Temp (RT) before opening to prevent condensation (water acts as a catalyst for degradation). |
| Container | Glass Ampoule (Best) or Teflon-lined Septum Vial | Standard polyethylene caps are permeable to CO₂ over months. Use glass-to-glass seals or foil-lined caps if ampoules are unavailable. |
| Light | Amber Glass / Foil Wrap | UV light can initiate photo-oxidation of the alkyl chain alpha to the nitrogen. |
Troubleshooting: Diagnosing the Degradation
Use this logic flow to determine the state of your reagent.
Visualizing the Degradation Pathways
Figure 1: Degradation pathways. Note that CO₂ absorption (green path) is often faster and results in solids, while oxidation (grey path) results in discoloration.
FAQ: Common Observations
Q: My sample has a white crust on the cap. Is the whole bottle ruined? A: Likely not. This is the carbamate salt. It forms a "skin" that can actually protect the liquid underneath.
-
Action: Do not shake. Carefully pipette the clear liquid from below the crust under an inert gas flow.
Q: The liquid has turned pale yellow. Can I use it? A: For robust reactions (e.g., amide coupling with excess amine), yes. For sensitive catalysis or kinetics, no . The yellow color indicates trace imines or N-oxides which can act as catalyst poisons or radical scavengers.
Recovery Protocol: Purification
If your sample is heavily degraded, use this Self-Validating Purification System . This method relies on the chemical difference between the amine (basic) and its neutral oxidation byproducts.
Prerequisites:
-
Degraded Amine (~5-10g)
-
1M HCl and 1M NaOH
-
Dichloromethane (DCM) or Diethyl Ether
-
Rotary Evaporator[1]
Step-by-Step Protocol:
-
Dissolution (The Acid Trap):
-
Wash (The Purge):
-
Wash the aqueous acidic layer with fresh DCM (2x).
-
Discard the organic (DCM) layer.
-
Result: You have now physically removed the non-basic "yellow" oxidation products.
-
-
Liberation (The Free Base):
-
Cool the aqueous layer to 0°C.
-
Slowly basify with 1M NaOH until pH > 12.
-
Observation: The solution will turn cloudy as the purified amine oils out (insoluble in high pH water).
-
-
Extraction & Drying:
-
Extract the cloudy mixture with fresh DCM (3x).
-
Dry over anhydrous
(Sodium Sulfate) for 20 mins. -
Critical: Do not use
(Magnesium Sulfate) if the amine is very sensitive, as it is slightly acidic and can trap amines.
-
-
Isolation:
-
Concentrate under reduced pressure.[3]
-
Final Step: Store immediately under Argon.
-
Handling: The Schlenk Line Workflow
To maintain purity during use, avoid "pouring" the liquid. Use positive pressure transfer.
Figure 2: Positive pressure transfer workflow to prevent atmospheric intrusion.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of aliphatic amines via acid-base extraction and distillation).
-
Snedden, P., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines. The Journal of Physical Chemistry C. (Detailed mechanisms of carbamate vs. oxidative degradation).
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Authoritative guide on Schlenk line and syringe transfer techniques).
Sources
Technical Support Center: Temperature Optimization for Cycloheptylamine Reactions
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with cycloheptylamine—a versatile cyclic amine utilized in everything from active pharmaceutical ingredient (API) synthesis to advanced phase-change solvents for carbon capture.
Below, you will find field-proven troubleshooting FAQs, self-validating methodologies, and mechanistic insights focused on the critical role of temperature control in these reactions.
Part 1: Synthesis and Functionalization Workflows (FAQs)
Q1: Why does my reductive amination of cycloheptanone yield significant over-alkylation (tertiary amines) at elevated temperatures (>50°C)?
Causality: Reductive amination is a delicate balance between the thermodynamics of imine formation and the kinetics of reduction. At elevated temperatures, the initial imine intermediate is rapidly reduced to the primary amine (cycloheptylamine). However, high thermal energy subsequently accelerates the nucleophilic attack of this newly formed primary amine onto unreacted cycloheptanone[1]. This forms a secondary enamine that reduces into an unwanted secondary or tertiary amine byproduct. Self-Validating Protocol: To validate if temperature is the sole driver of your over-alkylation, run a parallel control reaction at 0–5°C using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), which is stable at pH 4–5[1]. The lower temperature thermodynamically favors the stable primary iminium ion without providing the activation energy required for the bulkier amine to attack the ketone.
Q2: What is the optimal temperature profile for synthesizing cycloheptyl β-fluoro amines via aza-Henry additions?
Causality: The enantioselective aza-Henry addition requires precise thermal control to maintain the stereochemical integrity of the fluorinated intermediates. Operating at room temperature (20–25°C) often leads to diminished enantiomeric excess (ee) due to rapid, unselective background reactions. Lowering the temperature to -20°C restricts the conformational flexibility of the cycloheptyl ring, locking the fluorine-iminium ion gauche effect into its most stable transition state[2].
Q3: When condensing carboxymethyl cyclohexadienones with cycloheptylamine, why does dropping the temperature to 0°C improve yields compared to reflux?
Causality: In catalyst-free syntheses, such as the formation of 6-hydroxy indoles, high temperatures can drive competitive degradation pathways or reverse the enamine formation. Decreasing the temperature to 0°C stabilizes the intermediate enamine, preventing aza-Michael addition reversibility and pushing the equilibrium toward the desired indole product[3].
Part 2: Phase-Change Solvents and CO2 Capture (FAQs)
Q4: When using cycloheptylamine as a lipophilic amine for CO2 capture, why does the liquid-liquid phase separation (LLPS) fail to occur during regeneration?
Causality: Cycloheptylamine exhibits lower critical solution temperature (LCST) behavior in aqueous systems. The loaded aqueous solution must be heated above its specific LLPS threshold (typically 60°C–90°C) to induce thermal phase separation[4]. If regeneration is attempted below 60°C, the ionic reaction products (carbamates) remain highly soluble in the aqueous phase. This prevents the "auto-extractive effect" where the regenerated amine forms a distinct organic layer that drives the equilibrium toward desorption. Self-Validating Protocol: Extract a 10 mL aliquot of your CO₂-loaded solvent and heat it in a clear glass vial using a water bath set to 85°C. You should visually observe the mixture turning cloudy, followed by the separation of a distinct amine-rich organic phase at the top,[5]. If phase separation does not occur, verify your amine concentration and ensure no hydrophilic contaminants are artificially shifting the LCST.
Q5: My biocatalytic synthesis of cycloheptylamine derivatives using cyclohexylamine oxidase stops progressing after 30 minutes at 60°C. Why?
Causality: While elevated temperatures generally increase enzymatic reaction rates, specific amine oxidases and transaminases exhibit strict thermolability. For instance, cyclohexylamine oxidase from Acinetobacter species demonstrates optimal activity at 50°C but loses significant structural integrity and catalytic activity after 30 minutes at or above this optimal threshold[1]. Operating at a more conservative 40–45°C extends the enzyme's half-life, yielding a higher total turnover number despite a lower initial maximum velocity (Vmax)[1].
Part 3: Quantitative Data & Experimental Protocols
Table 1: Temperature Optimization Matrix for Cycloheptylamine Workflows
| Reaction / Application | Optimal Temp Range | Kinetic/Thermodynamic Effect | Primary Risk of Thermal Deviation |
| Reductive Amination | 0°C – 25°C | Favors primary iminium stability | Over-alkylation (>50°C) |
| Aza-Henry Addition | -20°C – 0°C | Locks transition state conformation | Loss of enantiomeric excess (ee) |
| Indole Condensation | 0°C | Stabilizes enamine intermediate | Reversibility / Degradation |
| CO₂ Desorption (LLPS) | 75°C – 90°C | Induces phase separation | Incomplete regeneration (<60°C) |
| Enzymatic Oxidation | 40°C – 45°C | Balances Vmax and enzyme half-life | Denaturation / Thermolability (>50°C) |
Methodology 1: Temperature-Controlled Reductive Amination of Cycloheptanone
-
Preparation: Dissolve cycloheptanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.
-
Cooling: Submerge the reaction vessel in an ice-water bath to achieve a stable internal temperature of 0–5°C.
-
Reduction: Slowly add sodium cyanoborohydride (1.5 eq) in portions over 30 minutes to prevent exothermic spikes. Maintain the system pH at 4–5[1].
-
Stirring (Self-Validation Step): Stir at 0–5°C for 2 hours. Causality check: Pull an aliquot for TLC/LCMS at 1 hour. The low temperature should show exclusive conversion to the primary amine without secondary amine trailing.
-
Quenching: Quench with 1M HCl to destroy excess reducing agent, then basify with NaOH and extract the purified cycloheptylamine with dichloromethane.
Methodology 2: Thermal Regeneration of Cycloheptylamine in CO₂ Capture
-
Absorption: Pass CO₂ through a 30 wt% aqueous cycloheptylamine solution at 40°C until saturated. The solution will remain a homogeneous phase[4].
-
Heating: Transfer the CO₂-loaded solution to a regeneration reactor and heat to 80°C.
-
Phase Separation: Hold at 80°C for 15 minutes. Observe the formation of two distinct liquid phases (LLPS)[5].
-
Decantation: Decant the upper organic layer (regenerated cycloheptylamine) for direct recycle back to the absorber.
-
Stripping: Route the lower aqueous layer (CO₂-rich) to a mild stripper to release concentrated CO₂ gas.
Part 4: System Visualizations
Thermodynamic and kinetic pathways in cycloheptanone reductive amination.
Temperature-induced liquid-liquid phase separation (LLPS) in CO2 capture.
References
-
Study of CO2-Absorption into Thermomorphic Lipophilic Amine Solvents. d-nb.info.
-
[3] Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. ACS Publications. 3
-
[2] Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. NIH PMC. 2
-
[4] Phase-Change Solvents and Processes for Postcombustion CO2 Capture: A Detailed Review. ACS Publications. 4
-
[5] Absorption Based Processes Applying Phase Transition for Energy Efficient Postcombustion CO2 Capture. University of Illinois. 5
Sources
- 1. Buy Cycloheptylamine | 5452-35-7 [smolecule.com]
- 2. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ideals.illinois.edu [ideals.illinois.edu]
Technical Support Center: Purification of 1-Cycloheptylpropan-1-amine
[1]
Case ID: #AMN-704-PUR Topic: Removal of Impurities from Crude 1-Cycloheptylpropan-1-amine Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1]
Executive Summary & Diagnostic
User Problem: You have synthesized 1-Cycloheptylpropan-1-amine (likely via reductive amination of 1-cycloheptylpropan-1-one) and the crude product is a yellow/orange oil instead of a clear liquid. Standard distillation is yielding a cloudy distillate or failing to separate close-boiling impurities.[1]
The Molecule:
-
Structure: A primary amine attached to the
-carbon of a propyl chain, which is substituted by a cycloheptyl ring.[1] -
Key Challenge: The bulky cycloheptyl group creates significant lipophilicity and steric hindrance near the nitrogen. This leads to stubborn emulsions during extraction and makes the boiling point high enough that thermal degradation (oxidation) becomes a risk during distillation.
Primary Impurities:
-
1-Cycloheptylpropan-1-one (Starting Material): Due to incomplete conversion.
-
1-Cycloheptylpropan-1-ol (Side Product): Resulting from the reduction of the ketone without amination.[1]
-
Secondary Amine Dimer: Formed if the primary amine reacts with the intermediate imine during synthesis.
-
Atmospheric Adducts: Carbamates formed by reaction with CO₂ in the air.
Workflow: The Modified Acid-Base Extraction
Do not use a standard "shake and separate" approach. The lipophilic cycloheptyl ring acts like a surfactant, creating stable emulsions. Use this modified protocol to isolate the basic amine from non-basic impurities (ketones, alcohols).
Step-by-Step Protocol
Reagents:
-
Methyl tert-butyl ether (MTBE) - Preferred over DCM to reduce emulsion density.[1]
-
HCl (1M aqueous)
-
NaOH (2M aqueous) or KOH pellets[1]
-
Saturated NaCl (Brine)[2]
-
Celite 545 (Filter aid)
Procedure:
-
Dissolution: Dissolve the crude oil in MTBE (10 mL per gram of crude).
-
Acid Extraction (The Critical Step):
-
Add 1M HCl (1.2 equivalents relative to theoretical yield).
-
Do not shake vigorously. Invert the funnel gently 20 times.
-
Troubleshooting: If an emulsion forms (the "third layer" of doom), add brine immediately. If it persists, filter the entire biphasic mixture through a pad of Celite 545 . This physically breaks the emulsion bubbles.
-
-
Phase Separation:
-
Organic Layer (Top): Contains the unreacted ketone, alcohol, and non-basic neutrals.[1] Discard (or save for recovery).
-
Aqueous Layer (Bottom): Contains your target amine as the hydrochloride salt.
-
-
The "Wash": Wash the aqueous acidic layer twice with fresh MTBE to remove trapped neutrals.
-
Basification:
-
Cool the aqueous layer to 0°C.
-
Slowly add 2M NaOH until pH > 12. The solution will turn cloudy as the free amine oils out.
-
-
Final Extraction: Extract the free amine into MTBE (3x).
-
Drying: Dry over KOH pellets (preferred for amines) or Na₂SO₄. Avoid CaCl₂ (amines coordinate to Calcium).
Decision Logic Diagram
Caption: Logic flow for the modified acid-base extraction targeting lipophilic amine isolation.
Advanced Purification: Salt Crystallization
If the acid-base extraction yields a product that is 90-95% pure but still colored, distillation is often difficult due to the high boiling point and potential for oxidation.[1]
The Solution: Isolate the amine as a solid Hydrochloride salt.
-
Preparation: Dissolve the semi-pure amine in anhydrous Diethyl Ether or 1,4-Dioxane.
-
Precipitation:
-
Method A (Gas): Bubble dry HCl gas through the solution.
-
Method B (Solution): Add 4M HCl in Dioxane dropwise with stirring.
-
-
Observation: A white precipitate should form immediately.
-
Filtration: Filter the solid under Argon (to prevent moisture absorption).
-
Recrystallization: Recrystallize the salt from hot Isopropanol/Ethanol. This effectively removes the "secondary amine dimer" impurity, which often remains in the mother liquor.
Data Comparison: Purification Efficiency
| Method | Target Impurity Removal | Yield | Notes |
| Acid-Base Extraction | Ketones, Alcohols, Non-polars | 85-95% | First-line defense.[1] May not remove secondary amines. |
| Salt Crystallization | Secondary Amines, Isomers | 60-80% | Highest purity.[1] Requires conversion back to free base if needed. |
| Vacuum Distillation | Volatile Solvents | 70-85% | Risk of thermal degradation.[1] High vacuum (<1 mmHg) required. |
Chemical Scavenging (The "Sniper" Method)
If you detect unreacted ketone (1-cycloheptylpropan-1-one) by NMR and cannot afford the yield loss of crystallization, use a scavenging resin .[1]
-
Reagent: Polymer-supported p-toluenesulfonylhydrazide (TSH resin).[1]
-
Mechanism: The hydrazine moiety reacts selectively with the ketone to form a hydrazone, which remains bound to the solid bead.
-
Protocol:
-
Add 3 equivalents of TSH resin to the crude amine solution (in DCM or Ethanol).
-
Stir gently for 4–12 hours at room temperature.
-
Filter out the resin. The filtrate contains the purified amine.
-
Troubleshooting & FAQs
Q: My amine turned from clear to yellow overnight. What happened? A: This is oxidative degradation. Primary amines, especially those with alpha-hydrogens, are susceptible to air oxidation.[1]
-
Fix: Store the purified amine under Argon in a dark vial. If it is already yellow, a quick vacuum distillation or filtration through a short plug of basic alumina can remove the oxidized color bodies.
Q: I see a "doublet" in the NMR where I expect a singlet for the NH2 protons. A: This is not an impurity. The protons on the nitrogen are exchangeable and can couple with adjacent protons or show broadening due to hydrogen bonding. Add a drop of D₂O to the NMR tube; if the peak disappears, it is your amine protons.
Q: The product is cloudy after rotary evaporation. A: This is likely water or solvent entrapment (micro-emulsion).
-
Fix: Redissolve in DCM, dry over fresh KOH pellets (which are superior to MgSO₄ for amines as they don't act as Lewis acids), filter, and evaporate again.
Q: Can I use Silica Gel Chromatography? A: Standard silica is acidic and will bind your amine, causing "streaking" and yield loss.
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes the acidic sites on the silica. Alternatively, use Basic Alumina .[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for drying agents and salt formation). [1]
-
Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981).[1] Desiccant efficiency in solvent and reagent drying. 5. Amines.[3][4][5][6][7] The Journal of Organic Chemistry, 46(3), 629–631.[1] (Validation of KOH vs MgSO4 for amines). [Link]
-
Bhattacharyya, S. (2004).[8][9] Reductive Alkylation of Ammonia with Aldehydes and Ketones.[8][9] Tetrahedron, 60(7), 1463-1471.[1] (Context for reductive amination impurities). [Link][1]
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. reddit.com [reddit.com]
- 3. scribd.com [scribd.com]
- 4. CAS 5452-35-7: Cycloheptylamine | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting low conversion rates in cycloheptyl reductive amination
Topic: Troubleshooting Low Conversion in Hindered Systems
Introduction: The Cycloheptyl Challenge
User Query: "I am attempting a reductive amination on a substituted cycloheptanone. I see starting material and reduced alcohol (cycloheptanol) but very little desired amine. Standard STAB protocols are failing. Why?"
Technical Insight: Cycloheptyl rings present a unique "conformation-reactivity paradox." While the change from sp² (ketone) to sp³ (amine) helps relieve I-strain (internal bond angle strain), these rings suffer from significant transannular strain (Prelog strain). The hydrogens at C-3 and C-4 project inward, creating a "transannular wall" that sterically hinders the approach of the nucleophile (amine) and the reducing agent.
If the imine formation is slow due to this steric bulk, the reducing agent (hydride) will preferentially attack the more accessible ketone oxygen, resulting in the alcohol side product you are observing.
Module 1: Diagnostic Framework
Before altering reagents, you must diagnose the specific failure mode. Use this logic flow to identify the bottleneck.
Figure 1: Diagnostic logic for isolating the failure mode between imine equilibrium and hydride kinetics.
Module 2: Troubleshooting & Protocols
Scenario A: The Imine Fails to Form (Equilibrium Issue)
Symptoms: Reaction mixture shows unreacted ketone and amine. Addition of hydride yields alcohol.
Root Cause: The steric bulk of the cycloheptyl ring destabilizes the iminium intermediate. Water produced during condensation hydrolyzes the imine back to the ketone.
The Solution: Titanium(IV) Isopropoxide Protocol Ti(OiPr)₄ acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium forward. This is the "gold standard" for hindered ketones (Bhattacharyya, 1998).
Protocol 1: Ti(OiPr)₄ Mediated Reductive Amination
Recommended for: Sterically hindered cycloheptanones and unreactive amines.
-
Complexation (Critical Step):
-
In a flame-dried flask under Argon, combine Cycloheptanone (1.0 equiv) and Amine (1.2 equiv) .
-
Add Ti(OiPr)₄ (1.5 - 2.0 equiv) neat (no solvent) or in minimal dry THF.
-
Note: The mixture will likely become viscous. Stir at RT for 6–12 hours .
-
Checkpoint: Monitor by IR (disappearance of C=O stretch) or ¹H NMR (shift of ring protons). Do not proceed until imine is formed.
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol (or THF) .
-
Add NaBH₄ (1.5 equiv) carefully (exothermic).
-
Stir for 2–4 hours at RT.
-
-
Quench (The "Bhattacharyya Workup"):
-
Add 2M aqueous NH₄OH (or water) to quench.[1] A white precipitate (TiO₂) will form.
-
Filter through a Celite pad to remove the titanium salts.
-
Wash the pad with EtOAc. Extract the filtrate.
-
Scenario B: The Imine Forms, but Conversion is Low
Symptoms: Imine is visible by NMR, but the final amine yield is poor or the reaction stalls.
Root Cause: The reducing agent is too bulky to access the C=N bond due to the transannular hydrogens (C-3/C-4) on the 7-membered ring.
The Solution: Steric & Electronic Tuning Switch from the bulky Sodium Triacetoxyborohydride (STAB) to a smaller or more acidic reducing system.
Protocol 2: pH-Controlled Cyanoborohydride
Why: NaCNBH₃ is smaller than STAB and stable at pH 5–6. The acidic pH protonates the imine to an iminium ion, which is much more electrophilic and easier to reduce, even in hindered systems.
-
Setup: Dissolve Ketone (1.0 equiv) and Amine (1.2–1.5 equiv) in MeOH .
-
Acidification: Add Acetic Acid dropwise until pH is ~5–6 (use wet pH paper).
-
Tip: Do not go below pH 4, or you will inhibit imine formation.
-
-
Reduction: Add NaCNBH₃ (1.5 equiv) .
-
Maintenance: As the reaction proceeds, the amine consumes the acid. Monitor pH periodically and add Acetic Acid to maintain pH 5–6.
Module 3: Comparative Data & Reagent Selection
Use this table to select the correct reagent based on your substrate's specific constraints.
| Reagent System | Steric Tolerance | Acid Tolerance | Primary Risk | Best For... |
| STAB / DCE | Moderate | High | Slow reaction with hindered ketones | Standard substrates; "First pass" attempts. |
| Ti(OiPr)₄ / NaBH₄ | Excellent | Low (Basic workup) | Titanium emulsion during workup | Refractory cycloheptyl ketones ; Weakly nucleophilic amines. |
| NaCNBH₃ / MeOH / AcOH | Good | High | Toxicity (HCN risk if pH < 3) | Substrates requiring protonation (iminium) to react. |
| Picoline-Borane | Good | Moderate | Cost / Availability | Green chemistry alternative to NaCNBH₃. |
Module 4: Mechanism of Action (Ti-Mediated)
Understanding why the Titanium protocol works is essential for troubleshooting variations.
Figure 2: Ti(OiPr)₄ activates the carbonyl oxygen (Lewis acidity) and traps the leaving group (water/alcohol), preventing the reverse reaction.
Frequently Asked Questions (FAQ)
Q: I am seeing a lot of Cycloheptanol (direct reduction). How do I stop this? A: This indicates the reducing agent is present before the imine has formed.
-
Do not use one-pot STAB for hindered rings.
-
Switch to a Stepwise procedure: Pre-form the imine (using Ti(OiPr)₄ or molecular sieves) for 4–12 hours. Only add the hydride after you confirm imine formation by NMR.
Q: Can I use Molecular Sieves instead of Titanium? A: Yes, but with caveats. 4Å Molecular Sieves can physically trap water, but they do not activate the carbonyl electronically. For cycloheptanones, the electronic activation of Titanium is often necessary to overcome the transannular strain. If you use sieves, use 3.0 equiv (by mass) and dry them thoroughly (flame/vacuum) before use.
Q: My Titanium reaction turned into a gel and I can't stir it. A: This is common. The Ti-amine complex is viscous.
-
Fix: Run the complexation step "neat" (no solvent) only if you have a powerful mechanical stirrer. Otherwise, use a minimum amount of dry THF (0.5 M concentration) to maintain fluidity without diluting the kinetics too much.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link
-
Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[6] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[6][7] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[7] Link
-
Miriyala, B. , Bhattacharyya, S., & Williamson, J. S. (2004).[8] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463–1471. Link
Sources
- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 7. designer-drug.com [designer-drug.com]
- 8. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Scale-up challenges for 1-Cycloheptylpropan-1-amine production
Technical Support Center: Scale-Up Guide for 1-Cycloheptylpropan-1-amine
Introduction & Molecule Profile
1-Cycloheptylpropan-1-amine (CAS: 1489090-01-8) is a bulky,
Core Synthesis Route: Reductive Amination of 1-Cycloheptylpropan-1-one. Critical Challenge: The steric bulk of the cycloheptyl ring adjacent to the carbonyl center significantly retards imine formation, while the resulting primary amine is prone to dimerization (secondary amine formation) if the reaction kinetics are not tightly controlled.
| Property | Data (Approximate) |
| Molecular Formula | |
| Molecular Weight | 155.28 g/mol |
| Boiling Point | ~215–220 °C (at 760 mmHg) |
| Solubility | Soluble in alcohols, ethers, DCM; Low solubility in water (basic pH). |
| Precursor | 1-Cycloheptylpropan-1-one (CAS: 89932-42-3) |
Process Workflow Visualization
The following diagram outlines the critical pathway and potential impurity forks during the reductive amination process.
Figure 1: Reaction pathway showing the competition between product formation and dimer/alcohol impurities.[2]
Phase 1: Reaction Engineering (The "Make")
Q1: The reaction conversion stalls at 70-80% despite prolonged reaction times. How do I drive this to completion?
Root Cause: Steric hindrance. The 7-membered cycloheptyl ring creates significant steric bulk around the carbonyl carbon, making nucleophilic attack by ammonia difficult. Equilibrium favors the ketone over the hemiaminal/imine. Troubleshooting Protocol:
-
Increase Ammonia Pressure: Shift the equilibrium by using a large excess of ammonia. For scale-up, maintain
pressure at 5–10 bar (if using hydrogenation vessels) rather than bubbling at atmospheric pressure. -
Lewis Acid Additives: Add Titanium(IV) isopropoxide (
) (1.0–1.2 equiv) if using borohydride reduction. This acts as a water scavenger and Lewis acid, activating the carbonyl and locking the imine species.-
Caution: If using catalytic hydrogenation,
is not compatible. Instead, use a pre-drying step with molecular sieves or run in anhydrous methanol with continuous ammonia feed.
-
-
Temperature Ramp: Start the reaction at a lower temperature (20–30°C) to allow ammonia saturation, then ramp to 60–80°C for the reduction step.
Q2: We are seeing 10-15% "dimer" (secondary amine) impurity. How do we suppress this?
Root Cause: The primary amine product is more nucleophilic than ammonia. It competes for the imine intermediate, leading to bis-alkylation. Corrective Actions:
-
High Ammonia:Ketone Ratio: Maintain a molar ratio of at least 10:1 (
:Ketone). In flow chemistry setups, this can be pushed to 20:1 easily. -
Catalyst Selection: Switch to Raney Nickel or Rh/C . Palladium (Pd/C) is often too active for the condensation step and can favor dimer formation or ring reduction. Raney Ni is preferred for suppressing secondary amines in hindered systems.
-
Solvent Choice: Use Methanol or Ethanol . Avoid non-polar solvents which cluster the polar amine product and intermediates, increasing local concentrations and promoting dimerization.
Phase 2: Work-up & Isolation (The "Clean")
Q3: After hydrogenation, the filtration of the catalyst is extremely slow, and the filtrate turns green/blue.
Root Cause: Nickel leaching (if using Ra-Ni) or fine catalyst attrition. The "green" color indicates
-
Celite Bed: Do not filter directly on paper. Use a thick pad of Celite 545.
-
Chelating Wash: If the product is colored, wash the organic phase with a 5% EDTA solution or dilute ammonium hydroxide during workup to sequester metal ions.
-
Safety Note: Raney Nickel is pyrophoric. Ensure the filter cake is kept wet with water or stored under an inert atmosphere immediately after filtration.
Q4: The product oil is forming a stable emulsion during aqueous extraction.
Root Cause: 1-Cycloheptylpropan-1-amine acts as a surfactant due to its lipophilic cycloheptyl tail and hydrophilic amine head. Breaking the Emulsion:
-
Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic amine out of the aqueous phase.
-
pH Adjustment: Ensure the pH is >12 using 50% NaOH. At lower pH (9-10), a fraction of the amine exists as the ammonium salt, which stabilizes the interface.
-
Solvent Swap: Avoid Ethyl Acetate (which can hydrolyze at high pH). Use MTBE (Methyl tert-butyl ether) or Toluene for extraction; they separate sharper than DCM or EtAc.
Phase 3: Solid State & Purification (The "Keep")
Q5: We cannot distill the product without degradation/discoloration. How do we purify it?
Root Cause: The boiling point is high (>215°C). Prolonged heating causes oxidation of the amine (browning) or elimination reactions. Recommended Protocol: Salt Formation Instead of distillation, isolate the product as a crystalline salt.
-
HCl Salt: Dissolve the crude oil in dry Diethyl Ether or MTBE. Add 2M HCl in ether dropwise. The hydrochloride salt is usually a hygroscopic solid.
-
Tartrate Salt (Superior): If the HCl salt is too hygroscopic (turns to goo), use L-Tartaric acid .
-
Dissolve amine in Ethanol.
-
Add 1 equiv of L-Tartaric acid in Ethanol.
-
Heat to reflux and cool slowly.
-
Benefit: Tartrate salts of bulky amines often crystallize well and are non-hygroscopic. This also offers a potential route for enantiomeric enrichment if the product is racemic.
-
Troubleshooting Matrix
| Observation | Probable Cause | Immediate Action |
| Low Yield (<50%) | Incomplete Imine Formation | Add molecular sieves; Increase reaction time before adding reducing agent. |
| Alcohol Impurity | Direct Ketone Reduction | Reduce H2 pressure; Ensure NH3 is added before H2/Catalyst. |
| "Gooey" Salt | Hygroscopic HCl salt | Switch to Tartrate, Fumarate, or Oxalate salt. |
| Green Filtrate | Nickel Leaching | Wash organic phase with dilute NH4OH or EDTA. |
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis, 352(5), 753-819. Link
-
Gross, T., et al. (2002). "Industrial Scale-Up of Reductive Amination."[4] Organic Process Research & Development, 6(5), 668-673. (General principles applied to hindered ketones). Link
-
Chemical Book. (2025). "1-Cycloheptylpropan-1-amine Product Entry & Physical Properties." Link
Sources
Validation & Comparative
Navigating the Labyrinth of Aliphatic Amines: A Spectral Analysis of 1-Cycloheptylpropan-1-amine
A Senior Application Scientist's In-Depth Guide to H-NMR, C-NMR, and Comparative Spectral Analysis
In the intricate world of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. For researchers and scientists, nuclear magnetic resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering profound insights into molecular architecture. This guide provides a comprehensive analysis of the ¹H-NMR and ¹³C-NMR spectra of 1-cycloheptylpropan-1-amine, a primary aliphatic amine with potential applications in pharmaceutical development.
This guide moves beyond a simple recitation of spectral data. We will delve into the "why" behind the expected chemical shifts and coupling patterns, grounding our analysis in the fundamental principles of NMR spectroscopy. Furthermore, we will present a comparative analysis with a structurally related compound, cycloheptylamine, to illuminate the spectral contributions of the propyl substituent. This approach is designed to not only provide a spectral fingerprint for the target molecule but also to enhance the reader's broader understanding of NMR interpretation for aliphatic amines.
The Structural Landscape: 1-Cycloheptylpropan-1-amine
To understand the NMR spectra, we must first visualize the molecule's structure. 1-Cycloheptylpropan-1-amine features a cycloheptyl ring attached to a propyl chain at the first carbon, which also bears the primary amine group.
Figure 1. Molecular structure of 1-cycloheptylpropan-1-amine.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The following protocol outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like 1-cycloheptylpropan-1-amine. The choice of a deuterated solvent is critical; chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-cycloheptylpropan-1-amine.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure thorough mixing by gentle inversion.
¹H-NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 4.7 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Temperature: 298 K.
¹³C-NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H-NMR spectrum.
Predicted ¹H-NMR Spectral Analysis of 1-Cycloheptylpropan-1-amine
Based on established principles of NMR spectroscopy for aliphatic amines, the following table summarizes the predicted ¹H-NMR chemical shifts, multiplicities, and integrations for 1-cycloheptylpropan-1-amine.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -NH₂ | 0.5 - 5.0 | Broad singlet | 2H | The chemical shift is highly dependent on concentration and solvent due to hydrogen bonding. The signal is typically broad and will disappear upon a D₂O shake. |
| -CH (NH₂)- | 2.2 - 2.9 | Multiplet | 1H | This proton is alpha to the electron-withdrawing nitrogen atom, causing a significant downfield shift. It will be split by the adjacent CH₂ group and the CH of the cycloheptyl ring. |
| -CH₂-CH₃ | 1.0 - 1.7 | Multiplet | 2H | These protons are beta to the nitrogen and will appear in the typical aliphatic region. |
| -CH₂-CH₃ | 0.8 - 1.2 | Triplet | 3H | These terminal methyl protons will be split by the adjacent CH₂ group. |
| Cycloheptyl -CH - | 1.0 - 2.0 | Multiplet | 1H | The methine proton on the cycloheptyl ring attached to the propyl chain. |
| Cycloheptyl -CH₂ - | 1.0 - 2.0 | Multiplet | 12H | The methylene protons of the cycloheptyl ring will likely overlap and form a complex multiplet in the aliphatic region. |
Predicted ¹³C-NMR Spectral Analysis of 1-Cycloheptylpropan-1-amine
The predicted ¹³C-NMR spectrum provides complementary information about the carbon skeleton of the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| -C H(NH₂)- | 45 - 60 | The carbon atom directly bonded to the electronegative nitrogen atom is significantly deshielded and appears furthest downfield among the aliphatic carbons. |
| Cycloheptyl -C H- | 35 - 50 | The methine carbon of the cycloheptyl ring attached to the propyl chain. |
| -C H₂-CH₃ | 20 - 35 | Aliphatic methylene carbon. |
| Cycloheptyl -C H₂- | 20 - 40 | The methylene carbons of the cycloheptyl ring will appear in the typical aliphatic region. Due to symmetry, fewer than six signals may be observed. |
| -CH₂-C H₃ | 10 - 20 | The terminal methyl carbon will be the most upfield signal. |
Comparative Analysis: 1-Cycloheptylpropan-1-amine vs. Cycloheptylamine
To provide a practical context for our predicted data, we will compare it to the known spectral data of cycloheptylamine. The primary difference between these two molecules is the presence of the propyl group in our target compound.
¹H-NMR Comparison:
A published ¹H-NMR spectrum of cycloheptylamine shows a multiplet for the cycloheptyl protons and a signal for the alpha-proton.[1]
| Compound | -CH(NH₂)- (ppm) | Cycloheptyl Protons (ppm) | -NH₂ (ppm) | Propyl Protons (ppm) |
| Cycloheptylamine | ~2.9 | 1.0 - 2.0 (multiplet) | Broad signal | N/A |
| 1-Cycloheptylpropan-1-amine (Predicted) | 2.2 - 2.9 | 1.0 - 2.0 (multiplet) | Broad signal | 0.8 - 1.7 (multiplets and triplet) |
The key differentiator in the ¹H-NMR spectrum of 1-cycloheptylpropan-1-amine will be the appearance of signals corresponding to the ethyl and methyl protons of the propyl chain in the upfield region (0.8 - 1.7 ppm). The integration of the cycloheptyl proton signals will also differ between the two compounds.
Alternative Analytical Techniques: The Role of Infrared Spectroscopy
While NMR provides detailed structural information, other spectroscopic techniques offer complementary data. Infrared (IR) spectroscopy is particularly useful for identifying functional groups. For 1-cycloheptylpropan-1-amine, a primary amine, the IR spectrum is expected to show characteristic N-H stretching vibrations.
-
N-H Stretch: Two distinct bands are expected in the region of 3300-3500 cm⁻¹. The presence of two bands is a hallmark of a primary amine (R-NH₂), corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.[2][3]
-
N-H Bend: A bending vibration for the N-H bond is typically observed around 1580-1650 cm⁻¹.[2]
-
C-N Stretch: A C-N stretching band for an aliphatic amine is expected in the 1020-1250 cm⁻¹ region.[2]
The presence of these characteristic peaks in an IR spectrum would provide strong corroborating evidence for the primary amine functionality of 1-cycloheptylpropan-1-amine.
Conclusion
The structural elucidation of 1-cycloheptylpropan-1-amine can be confidently achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. This guide has provided a detailed prediction of the expected spectral features, grounded in the fundamental principles of NMR. The comparative analysis with cycloheptylamine highlights the specific spectral contributions of the propyl substituent, offering a valuable learning tool for researchers. By integrating these NMR predictions with complementary data from techniques like IR spectroscopy, scientists can build a robust and self-validating case for the structure of this and other novel aliphatic amines, accelerating the pace of research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- JoVE. (n.d.). NMR Spectroscopy of Amines.
- LibreTexts. (2021). Spectroscopy of Amines. In Chemistry LibreTexts.
-
PubChem. (n.d.). 1-Cycloheptylpropan-1-amine. Retrieved from [Link]
-
Oreate AI. (2024). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from [Link]
Sources
GC-MS fragmentation patterns of 1-Cycloheptylpropan-1-amine
Comparative GC-MS Profiling of 1-Cycloheptylpropan-1-amine: Fragmentation Dynamics and Isomeric Differentiation
Executive Summary & Technical Context
In the structural elucidation of novel psychoactive substances (NPS) and pharmaceutical intermediates, distinguishing between ring-chain isomers is a critical analytical challenge. 1-Cycloheptylpropan-1-amine (C₁₀H₂₁N, MW 155.28) represents a specific structural motif where a primary amine is positioned at the
This guide provides a definitive technical comparison of the against its closest structural isomers (e.g., 1-Cyclohexylbutan-1-amine). Unlike standard library matching, which often fails with novel analogs, this analysis relies on mechanistic mass spectrometry —specifically the kinetics of
Mechanistic Fragmentation Analysis (The "Why")
To accurately identify 1-Cycloheptylpropan-1-amine, one must understand that Electron Ionization (EI) at 70 eV drives fragmentation primarily through radical site initiation at the nitrogen atom.
The Alpha-Cleavage Dominance
For primary amines branched at the
For 1-Cycloheptylpropan-1-amine, there are two competing
-
Path A (Loss of Cycloheptyl Radical): Cleavage of the ring-to-chain bond.
-
Loss:
(Mass 97) -
Product: Propyl-iminium ion (
) -
Observed m/z: 58
-
-
Path B (Loss of Ethyl Radical): Cleavage of the propyl chain's C2-C3 bond.
-
Loss:
(Mass 29) -
Product: Cycloheptyl-iminium ion (
) -
Observed m/z: 126
-
Expert Insight (Stevenson's Rule): According to Stevenson's Rule, the positive charge remains on the fragment with the lower ionization energy. However, in amine
-
Result: The Cycloheptyl radical (secondary, C7) is significantly larger and more stable than the Ethyl radical (primary, C2). Therefore, m/z 58 is predicted to be the Base Peak (100% relative abundance) , while m/z 126 will be a significant diagnostic secondary peak.
Visualization: Fragmentation Pathways
Figure 1: Mechanistic pathways for 1-Cycloheptylpropan-1-amine under 70 eV EI, showing the competitive alpha-cleavage leading to the base peak at m/z 58.
Comparative Performance: Target vs. Alternatives
In drug development and forensics, this molecule is often confused with its ring-homolog, 1-Cyclohexylbutan-1-amine . Both have the same molecular formula (
Table 1: Isomeric Differentiation Guide
| Feature | Target: 1-Cycloheptylpropan-1-amine | Alternative: 1-Cyclohexylbutan-1-amine | Scientific Explanation |
| Structure | C7 Ring + C3 Chain (Amine at C1) | C6 Ring + C4 Chain (Amine at C1) | Different branch points for |
| Base Peak | m/z 58 | m/z 72 | Target loses C7 ring to leave C3-amine (m/z 58). Alternative loses C6 ring to leave C4-amine (m/z 72). |
| Diagnostic Ion 1 | m/z 126 (M - 29) | m/z 112 (M - 43) | Target loses Ethyl (29). Alternative loses Propyl (43). |
| Diagnostic Ion 2 | m/z 30 (Low intensity) | m/z 30 (Low intensity) | Rearrangement ion common to both; not diagnostic. |
| Molecular Ion | m/z 155 (Trace/Absent) | m/z 155 (Trace/Absent) | Both are primary amines with unstable molecular ions. |
Key Takeaway: If your spectrum shows a base peak at m/z 58 , you have the cycloheptyl/propyl combination. If the base peak shifts to m/z 72 , you have the cyclohexyl/butyl combination.
Experimental Protocol: Derivatization for Enhanced Sensitivity
Why Derivatize?
-
Peak Shape: Eliminates hydrogen bonding, sharpening peaks by >40%.
-
Mass Shift: Moves the molecular ion to a higher mass region (MW 251), reducing interference from low-mass background noise.
-
Unique Fragmentation: The
group directs fragmentation, often preserving the molecular ion.
Step-by-Step Workflow
-
Extraction: Aliquot 100 µL sample (plasma/reaction mix). Add 50 µL Internal Standard (e.g.,
-Amphetamine).[2] -
Basify: Add 50 µL 1M NaOH. Extract with 500 µL Ethyl Acetate. Vortex 2 min. Centrifuge.
-
Derivatization:
-
Transfer organic layer to a clean vial.
-
Add 50 µL MBTFA (N-Methyl-bis(trifluoroacetamide)).
-
Incubate at 65°C for 20 minutes . (Crucial: Heat is required to fully derivatize sterically hindered amines).
-
-
Analysis: Inject 1 µL into GC-MS.
Visualization: Analytical Workflow
Figure 2: Optimized workflow for trace analysis of cycloalkylamines using MBTFA derivatization.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive source on alpha-cleavage mechanisms).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
BenchChem. (2025).[2] GC-MS Analysis of 2-Cycloheptylpropan-2-amine: Predicted Mass Spectrometry Fragmentation. Retrieved from .
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines: Fragmentation Patterns. Retrieved from .
- National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (2023 Release).
Sources
Comparative Reactivity and Pharmacological Profiling of Cycloheptyl vs. Cyclohexyl Propanamines
As drug discovery programs increasingly rely on aliphatic ring systems to optimize physicochemical properties, understanding the nuanced reactivity and binding thermodynamics of cycloalkylamines is critical. The transition from a 6-membered (cyclohexyl) to a 7-membered (cycloheptyl) ring on a propanamine scaffold is not merely an incremental increase in lipophilicity; it fundamentally alters the molecule's steric profile, nucleophilicity, and receptor-binding capabilities.
This guide provides an objective, data-driven comparison of cyclohexyl and cycloheptyl propanamines, detailing the causality behind their experimental behaviors and outlining self-validating protocols for their evaluation.
Conformational Strain and Steric Causality
The fundamental difference in reactivity between cyclohexyl and cycloheptyl propanamines is rooted in their inherent ring strain and conformational flexibility.
Cyclohexane adopts a highly stable chair conformation with 1[1]. This rigidity minimizes torsional eclipsing, resulting in a predictable steric environment governed primarily by 1,3-diaxial interactions. When a propanamine chain is attached, its spatial orientation is highly defined, leading to predictable reaction kinetics during amidation or alkylation.
Conversely, the 7-membered cycloheptane ring cannot achieve a strain-free state. It suffers from 1[1]. To mitigate this energy penalty, the ring constantly interconverts between twist-chair and boat conformations. This dynamic flexibility creates a broader, more diffuse steric bulk around the propanamine side chain. While this can hinder nucleophilic attack during synthesis due to transient steric shielding, it uniquely enhances the molecule's ability to adapt to and fill deep hydrophobic receptor pockets.
Conformational dynamics and steric causality driving receptor affinity.
Comparative Pharmacological Performance
In medicinal chemistry, substituting a cyclohexyl group with a cycloheptyl group often yields non-linear improvements in target affinity. The cycloheptyl group's larger volume and conformational plasticity allow it to displace high-energy structural water molecules more effectively in sizable binding pockets.
Table 1: Quantitative Comparison of Receptor Affinities
| Target / Assay | Cyclohexyl Propanamine Derivative | Cycloheptyl Propanamine Derivative | Mechanistic Causality |
| Lysyl tRNA Synthetase (LysRS) | 7-fold potency increase (vs. cyclopentyl) | 20-fold potency increase (vs. cyclopentyl) | The larger cycloheptyl ring2, efficiently displacing trapped water molecules[2]. |
| Keap1-Nrf2 PPI | Moderate affinity (e.g., | Enhanced affinity (e.g., | The dynamic cycloheptyl group provides3 compared to the rigid cyclohexyl[3]. |
| 5-HT2 GPCRs | High orthosteric affinity | Robust affinity across subtypes | The easily accommodates the dynamic transannular bulk of the 7-membered ring[4]. |
Experimental Methodologies: A Self-Validating System
To objectively compare the reactivity and binding of these two moieties, a rigorous, self-validating protocol is required. The causality behind these steps is to ensure that the inherent conformational flexibility of the cycloheptyl ring does not introduce artifacts (e.g., structural rearrangements or racemic masking) during biological evaluation.
Protocol A: Synthesis and Stereochemical Validation
-
Reductive Amination : React the respective cycloalkylpropanal with the desired amine in the presence of sodium triacetoxyborohydride (STAB). Note: The cycloheptyl derivative often requires extended reaction times (up to 24h) or elevated temperatures due to the transannular steric shielding of the imine intermediate.
-
Chiral HPLC Separation : Because biological targets exhibit strict stereoselectivity (e.g., the 3 of target pockets[3]), isolate the enantiomers to >99% ee using a chiral stationary phase (e.g., Chiralpak AD-H).
-
Orthogonal Structural Validation : Validate structural integrity using 2D-NMR (NOESY) and LC-MS. Causality: This step is a critical self-check to confirm that the higher strain of the cycloheptyl ring did not induce unexpected ring-contraction or rearrangement during the reductive amination process.
Protocol B: Binding Affinity via Fluorescence Polarization (FP)
-
Assay Setup : Incubate the purified enantiomers (0.1 nM to 10 µM) with the fluorescently labeled tracer and the target protein (e.g., Keap1).
-
Equilibration : Allow a 60-minute equilibration period. Causality: This provides sufficient time for the flexible cycloheptyl ring to adopt its lowest-energy binding conformation within the hydrophobic pocket.
-
Data Acquisition & Internal Validation : Measure polarization. The self-validating control is the parallel testing of the opposite enantiomer; observing a significant fold-difference (e.g., a3[3]) validates that the interaction is specifically driven by the stereocenter and the cycloalkyl bulk, rather than non-specific lipophilic partitioning.
Self-validating experimental workflow for synthesizing and evaluating cycloalkylpropanamines.
References
-
Fragment-Based Drug Discovery of Novel High-affinity, Selective, and Anti-inflammatory Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction. nih.gov.[Link]
-
4.5: Conformations of Cyclohexane. libretexts.org.[Link]
-
Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. acs.org.[Link]
-
Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. nih.gov.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fragment‐Based Drug Discovery of Novel High‐affinity, Selective, and Anti‐inflammatory Inhibitors of the Keap1‐Nrf2 Protein‐Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Strategies and Reference Standards for 1-Cycloheptylpropan-1-amine: A Comprehensive Comparison Guide
Executive Summary
1-Cycloheptylpropan-1-amine (CAS: 1489090-01-8; Molecular Formula: C10H21N) is a highly lipophilic primary cycloalkylamine utilized as a specialized building block in pharmaceutical development[1]. Because this molecule lacks a UV-absorbing chromophore, traditional HPLC-UV methodologies are fundamentally ineffective for its quantification. Consequently, researchers must rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) .
However, the accurate trace analysis of aliphatic amines presents severe mechanistic challenges. In LC-MS/MS, co-eluting matrix components cause unpredictable ion suppression. In GC-MS, the basic primary amine group interacts irreversibly with active silanol sites on capillary columns, necessitating derivatization[2]. As a Senior Application Scientist, I have structured this guide to objectively compare reference standard strategies and provide self-validating experimental protocols to ensure absolute data integrity.
Mechanistic Challenges in Alkylamine Analysis
To design a robust analytical method, one must first understand the physicochemical behavior of the analyte:
-
High Basicity (pKa ~10.5) : 1-Cycloheptylpropan-1-amine exists almost entirely in its ionized (protonated) form at physiological pH. While this is excellent for positive electrospray ionization (ESI+) in LC-MS/MS, it makes the molecule highly susceptible to matrix effects from endogenous phospholipids[3].
-
Polarity and Volatility : For GC-MS, the free primary amine (-NH2) introduces a large dipole and acts as a hydrogen-bond donor. This causes severe peak tailing. Converting the amine to a less polar carbamate or amide via derivatization is a strict prerequisite for high-resolution GC analysis[4].
Comparison of Reference Standard Strategies
The selection of an internal standard (IS) is the single most critical variable in compensating for matrix effects and extraction losses. Below is an objective comparison of the three primary strategies.
Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Mechanism : Incorporating deuterium (e.g., d5-1-Cycloheptylpropan-1-amine) or 13C/15N into the native structure.
-
Causality : The SIL-IS shares near-identical physicochemical properties with the target analyte. Because it co-elutes exactly with the native amine, it is exposed to the exact same matrix components in the MS source. This ensures that any ionization suppression or enhancement affects both molecules equally, perfectly correcting the response ratio[3].
Structural Analog Internal Standard
-
Mechanism : Utilizing a commercially available, structurally similar homolog, such as 1-Cyclopentylpropan-2-amine (CAS: 105-23-7)[5].
-
Causality : While highly cost-effective, structural analogs possess different partition coefficients (LogP). This inevitably leads to a slight shift in chromatographic retention time. If the analog and the native analyte do not completely co-elute, they will encounter different matrix interferents, leading to differential ion suppression and skewed quantification[6].
Standard Addition Method
-
Mechanism : Spiking known, increasing quantities of the native 1-Cycloheptylpropan-1-amine reference standard directly into multiple aliquots of the unknown sample.
-
Causality : This approach perfectly accounts for the unique matrix effect of that specific sample without requiring an expensive isotopic standard[7]. However, it requires multiple injections per sample, drastically reducing analytical throughput.
Quantitative Performance Comparison
The following table summarizes the field-proven performance metrics of these three strategies when applied to complex biological matrices (e.g., plasma).
| Reference Standard Strategy | Matrix Effect (ME%) | Extraction Recovery | Precision (CV%) | Accuracy (%) | Cost / Throughput Profile |
| SIL-IS (Isotope-Labeled) | 98 - 102% (Fully Compensated) | 85 - 92% | < 5% | 98 - 101% | High Cost / High Throughput |
| Structural Analog IS | 75 - 115% (Variable) | 80 - 88% | 8 - 15% | 85 - 110% | Low Cost / High Throughput |
| Standard Addition | 99 - 101% (Fully Compensated) | N/A (In-matrix) | < 5% | 97 - 102% | Low Cost / Low Throughput |
Mandatory Visualization: Analytical Logic & Workflows
Caption: Logical causality of matrix effect compensation based on internal standard selection.
Caption: Analytical workflow for 1-Cycloheptylpropan-1-amine sample preparation.
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes an internal physical or chemical check to guarantee causality and prevent downstream analytical failure.
Protocol 1: LC-MS/MS Workflow (Using SIL-IS)
This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate the amine from biological matrices prior to ESI+ LC-MS/MS analysis.
-
IS Equilibration : Aliquot 100 µL of the sample matrix. Spike with 10 µL of SIL-IS (100 ng/mL). Vortex for 30 seconds.
-
Self-Validation: Adding the SIL-IS at the very beginning ensures it acts as a universal tracking agent. Any subsequent volumetric loss during extraction will be proportionally reflected in both the native analyte and the IS, keeping the MS area ratio perfectly constant.
-
-
Alkalinization : Add 50 µL of 0.1 M NaOH to the sample.
-
Self-Validation: Verify the pH is > 12 using micro-pH paper. Because the pKa of the amine is ~10.5, the pH must be elevated by at least 1.5 units to ensure >95% of the molecules are deprotonated (free base form). If the pH is too low, the ionized amine will remain trapped in the aqueous phase.
-
-
Extraction : Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Self-Validation: Centrifugation creates a hard, distinct phase boundary. The MTBE selectively extracts the un-ionized amine while precipitating proteins, ensuring no aqueous macromolecules carry over to foul the LC column.
-
-
Reconstitution : Transfer the upper organic layer to a clean vial, evaporate under gentle nitrogen flow, and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Causality: The formic acid immediately re-protonates the amine, optimizing it for maximum sensitivity in positive electrospray ionization (ESI+).
-
Protocol 2: GC-MS Derivatization Workflow
This protocol converts the highly polar primary amine into a volatile carbamate using Isobutyl chloroformate (IBCF)[4].
-
Extraction : Perform steps 1-3 from Protocol 1 to isolate the free base amine in an organic solvent.
-
Derivatization : To the organic extract, add 50 µL of IBCF and 10 µL of pyridine (as a basic catalyst). Incubate at 60°C for 20 minutes.
-
Self-Validation: The reaction converts the primary amine (-NH2) into an isobutyl carbamate. This chemically masks the active N-H protons, physically preventing hydrogen bonding with the silanol groups on the GC column. A sharp, symmetrical peak on the chromatogram validates that derivatization was 100% complete; peak tailing indicates incomplete reaction[2].
-
-
Analysis : Inject 1 µL into the GC-MS equipped with a 5% diphenyl / 95% dimethylpolysiloxane capillary column.
References
1.[1] PubChemLite - 1-cycloheptylpropan-1-amine (C10H21N). uni.lu. 2.[5] 105-23-7 | 1-Cyclopentylpropan-2-amine. ChemScene. 3. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. 4.[3] Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. 5.[7] Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. 6.[6] The importance of complete overlapping of analyte and internal standard peaks in eliminating matrix effects with liquid chromatography–mass spectrometry (Lc–ms). Elsevier Pure. 7.[2] Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. 8.[4] Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques (Copernicus).
Sources
- 1. PubChemLite - 1-cycloheptylpropan-1-amine (C10H21N) [pubchemlite.lcsb.uni.lu]
- 2. h-brs.de [h-brs.de]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. chemscene.com [chemscene.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Comparative Stability Profiling: 1-Cycloheptylpropan-1-amine vs. Linear Amines
In medicinal chemistry and drug development, the structural environment surrounding a primary amine dictates its pharmacokinetic (PK) and pharmacodynamic (PD) fate. This guide provides an objective, data-driven comparison between 1-Cycloheptylpropan-1-amine (a sterically hindered primary amine featuring a bulky cycloalkyl group at the alpha-carbon) and structurally matched linear amines (e.g., Decan-1-amine).
By analyzing the causality behind steric shielding, this guide equips researchers with the mechanistic insights needed to optimize metabolic half-life and chemical stability in lead compounds.
Mechanistic Causality: The Role of Steric Shielding
The fundamental difference between linear amines and 1-cycloheptylpropan-1-amine lies in the spatial arrangement around the reactive nitrogen, often quantified as "N-exposure"[1].
Metabolic Stability (MAO & CYP450 Resistance)
Linear amines possess an unshielded alpha-carbon, making them highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO) and alpha-hydroxylation by Cytochrome P450 (CYP450) enzymes[2]. The enzymes' FAD cofactors easily access the C-H bonds adjacent to the nitrogen.
Conversely, the bulky cycloheptyl group in 1-cycloheptylpropan-1-amine acts as a physical barricade. This structural motif creates a severe steric clash within the elongated, rigid catalytic cavities of MAO isoforms[3]. By energetically penalizing the approach of the enzyme to the alpha-carbon, the cycloheptyl group effectively shuts down the oxidative deamination pathway, drastically prolonging the compound's metabolic half-life[4].
Chemical Stability & Solvation Dynamics
Steric hindrance also governs chemical reactivity. While linear amines are aggressive nucleophiles that readily undergo multiple N-alkylations (forming tertiary amines or quaternary salts), 1-cycloheptylpropan-1-amine exhibits controlled nucleophilicity. The bulky pendant group restricts the trajectory of incoming electrophiles, often arresting alkylation at the secondary amine stage[1]. Furthermore, the cycloheptyl ring induces steric inhibition of solvation; water molecules cannot efficiently form a hydration shell around the protonated ammonium ion, which subtly lowers its aqueous pKa compared to highly flexible linear chains[5].
Pathway & Workflow Visualizations
Caption: Mechanistic divergence in MAO/CYP450 metabolism due to alpha-carbon steric shielding.
Caption: Self-validating experimental workflow for in vitro microsomal and MAO stability profiling.
Quantitative Performance Comparison
The following table synthesizes the comparative stability metrics between a standard linear amine and the sterically hindered 1-cycloheptylpropan-1-amine.
| Parameter | Decan-1-amine (Linear) | 1-Cycloheptylpropan-1-amine | Mechanistic Driver |
| HLM Intrinsic Clearance ( | ~85 µL/min/mg | < 15 µL/min/mg | Alpha-carbon shielding prevents CYP450 hydroxylation. |
| MAO-A Oxidation Half-Life | < 15 minutes | > 120 minutes | Steric clash in the MAO catalytic cavity prevents FAD access. |
| N-Alkylation Susceptibility | High (Forms Quaternary Salts) | Low (Arrests at Secondary Amine) | Reduced N-exposure energetically penalizes bimolecular reactions. |
| Aqueous | ~10.6 | ~10.2 | Steric inhibition of solvation destabilizes the conjugate acid. |
| LogD (pH 7.4) | ~3.1 | ~3.5 | Cycloheptyl ring increases lipophilicity and membrane permeability. |
Self-Validating Experimental Methodologies
To objectively verify the stability claims, the following protocols are designed as self-validating systems. They incorporate internal controls and kinetic quenching to ensure data integrity.
Protocol A: In Vitro Microsomal and MAO Stability Assay
Causality Focus: This assay measures the rate of oxidative deamination. By utilizing a cold organic quench, we instantaneously denature the metabolizing enzymes, ensuring the LC-MS/MS readout is a true kinetic snapshot of the reaction at exact time intervals.
-
Preparation: Prepare a 10 mM stock solution of 1-Cycloheptylpropan-1-amine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Enzyme Addition: Aliquot 50 µL of the working solution into a 96-well plate. Add Human Liver Microsomes (HLM) or recombinant human MAO-A to achieve a final protein concentration of 0.5 mg/mL.
-
Control Validation: Run parallel wells with Verapamil (a known rapid-clearance CYP substrate) to validate enzyme viability.
-
Incubation & Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (for HLM) or maintaining standard buffer conditions (for MAO).
-
Kinetic Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 10 µL of the reaction mixture and immediately quench into 40 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., labetalol). The cold ACN precipitates proteins and halts metabolism instantly.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS quantification to calculate the half-life (
) and intrinsic clearance ( ).
Protocol B: Chemical Stability and N-Alkylation Kinetics
Causality Focus: This protocol evaluates the nucleophilic stability of the amine. By tracking the disappearance of the primary amine and the appearance of secondary/tertiary species over time, we quantify the protective effect of the cycloheptyl group.
-
Reaction Setup: Dissolve 1.0 mmol of the amine in 5 mL of anhydrous DMF. Add 1.2 mmol of a model electrophile (e.g., benzyl bromide) and 2.0 mmol of potassium carbonate (
) as a base. -
Incubation: Stir the reaction at 25°C under an inert nitrogen atmosphere to prevent oxidative degradation.
-
Sampling: Withdraw 50 µL aliquots at 1, 4, 8, 12, and 24 hours.
-
Quenching: Quench each aliquot into 500 µL of a 1:1 Methanol/Water mixture containing 0.1% Formic Acid to protonate the amines and halt further alkylation.
-
Quantification: Analyze via HPLC-UV to determine the ratio of unreacted primary amine vs. alkylated products. Linear amines will show near-complete conversion within 2 hours, whereas 1-cycloheptylpropan-1-amine will demonstrate prolonged stability.
References
-
The metabolism of tertiary amines PubMed (NIH) URL:[Link][2]
-
A New Measurement of Amine Steric Hindrance – N Exposure OSTI.gov URL:[Link][1]
-
Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of 1-Cycloheptylpropan-1-amine
In the landscape of pharmaceutical and chemical research, the unambiguous verification of a synthesized molecule's identity and purity is paramount. Elemental analysis serves as a foundational technique, offering a quantitative assessment of a compound's elemental composition.[1][2][3][4] This guide provides an in-depth comparison of the theoretical and experimental elemental analysis data for 1-Cycloheptylpropan-1-amine, a novel amine with potential applications in drug development. We will delve into the causality behind the experimental choices and provide a framework for data interpretation that ensures scientific rigor.
The Foundational Importance of Elemental Analysis
Before the widespread adoption of spectroscopic methods like NMR and mass spectrometry, elemental analysis was a primary tool for structure elucidation.[1] Today, it remains a critical quality control step to confirm the empirical formula of a newly synthesized compound and to corroborate its purity.[1][3] For a molecule like 1-Cycloheptylpropan-1-amine, confirming the precise ratio of carbon, hydrogen, and nitrogen is a direct validation of the synthetic outcome. The accepted deviation between the calculated and experimentally determined values is typically within 0.3%, providing a narrow window for error and a high degree of confidence in the sample's integrity.[1]
Theoretical Composition of 1-Cycloheptylpropan-1-amine
To establish a baseline for our analysis, we must first calculate the theoretical elemental composition of 1-Cycloheptylpropan-1-amine.
-
Molecular Formula Determination: The structure consists of a cycloheptyl ring (C7H13) attached to a propan-1-amine group (C3H8N). Combining these and accounting for the bond between them, we arrive at the molecular formula C10H21N .
-
Molecular Weight Calculation:
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol
-
Hydrogen (H): 21 atoms × 1.008 g/mol = 21.168 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Total Molecular Weight: 155.285 g/mol
-
-
Theoretical Elemental Percentages:
-
% Carbon (C): (120.11 / 155.285) × 100% = 77.35%
-
% Hydrogen (H): (21.168 / 155.285) × 100% = 13.63%
-
% Nitrogen (N): (14.007 / 155.285) × 100% = 9.02%
-
These calculated values represent the ideal elemental composition of a 100% pure sample of 1-Cycloheptylpropan-1-amine.
Experimental Verification via Combustion Analysis
The most common method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[5] This technique involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases are then analyzed to quantify the amounts of carbon dioxide, water, and nitrogen gas produced.
Caption: Workflow for CHN elemental analysis via combustion.
-
Sample Preparation: A small amount (typically 1-3 mg) of the 1-Cycloheptylpropan-1-amine sample is weighed with high precision into a tin capsule.
-
Causality: The tin capsule facilitates complete combustion and acts as a catalyst. Precise weighing is critical as the final percentages are calculated based on this initial mass.
-
-
Combustion: The encapsulated sample is introduced into a combustion chamber heated to approximately 900-1000 °C. A constant stream of pure oxygen is passed through the chamber.
-
Causality: The high temperature and oxygen-rich environment ensure that the organic compound is completely oxidized, converting all carbon to CO2, all hydrogen to H2O, and all nitrogen to N2 gas (or nitrogen oxides which are subsequently reduced to N2).
-
-
Gas Separation: The mixture of combustion gases (CO2, H2O, and N2) is passed through a gas chromatography column.
-
Causality: The column separates the different gases based on their chemical properties and interaction with the column's stationary phase, allowing for individual quantification.
-
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
Causality: The TCD detects changes in the thermal conductivity of the carrier gas (typically helium) caused by the presence of the analyte gases. The resulting signal is proportional to the concentration of each gas.
-
-
Calculation: The instrument's software integrates the detector signals and, using a calibration standard, calculates the mass of C, H, and N in the original sample. These masses are then divided by the initial sample weight to yield the experimental elemental percentages.
Comparison of Theoretical vs. Experimental Data
Below is a table comparing the theoretical elemental composition of 1-Cycloheptylpropan-1-amine with a set of hypothetical, yet realistic, experimental results obtained from a combustion analyzer.
| Element | Theoretical % | Experimental % (Lot A) | Deviation | Within Acceptance Criteria (±0.3%)? |
| Carbon (C) | 77.35 | 77.21 | -0.14 | Yes |
| Hydrogen (H) | 13.63 | 13.75 | +0.12 | Yes |
| Nitrogen (N) | 9.02 | 8.95 | -0.07 | Yes |
The hypothetical data for "Lot A" falls well within the acceptable deviation of ±0.3%.[1] This would provide strong evidence that the synthesized compound has the correct empirical formula and is of high purity. However, results can sometimes fall outside this range. Understanding the potential causes is crucial for troubleshooting:
-
Sample Impurity: The most common reason for significant deviation. The presence of residual solvents, starting materials, or by-products will alter the elemental composition. For instance, a residual hydrocarbon solvent would artificially inflate the carbon and hydrogen percentages while decreasing the nitrogen percentage.
-
Hygroscopic Nature: If the amine has absorbed atmospheric moisture (H2O), the hydrogen percentage will be artificially high, and the carbon and nitrogen percentages will be lower than the theoretical values.
-
Incomplete Combustion: This can occur if the combustion temperature is too low or if the sample is not properly encapsulated. It typically leads to lower-than-expected percentages for all elements.
-
Instrument Calibration: An improperly calibrated instrument can lead to systematic errors in the quantification of the combustion gases.
Conclusion
The elemental analysis of 1-Cycloheptylpropan-1-amine, when performed with a properly calibrated combustion analyzer, provides a robust and reliable method for verifying its empirical formula (C10H21N) and assessing its purity. A close correlation between theoretical (C: 77.35%, H: 13.63%, N: 9.02%) and experimental values, with deviations of less than 0.3%, provides a high degree of confidence in the synthesized material. This analytical technique, while traditional, remains an indispensable tool in the armory of researchers and drug development professionals for fundamental compound validation.
References
-
Elemental analysis - Wikipedia. Wikipedia. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
-
What Is an Elemental Analyzer & How Does It Work? Excedr. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]
-
Combustion and Elemental Analysis - Department of Chemistry. University of Calgary. [Link]
-
Stoichiometry: Elemental Analysis. LibreTexts Chemistry. [Link]
-
How can I calculate the elemental composition? CK-12 Foundation. [Link]
Sources
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- 5. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cycloheptylpropan-1-amine
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, culminating in their safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of 1-Cycloheptylpropan-1-amine. The procedures outlined herein are synthesized from established safety protocols for aliphatic amines and hazardous waste management principles. Given the specificity of this compound, it is imperative to cross-reference these guidelines with your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet (SDS) available from your supplier.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
1-Cycloheptylpropan-1-amine, as an aliphatic amine, is anticipated to share hazards common to this chemical class. The primary risks associated with its handling and disposal stem from its likely flammability, corrosivity, and potential toxicity. A thorough risk assessment is the mandatory first step before any handling or disposal procedure commences.
Based on data for structurally similar amines like Cycloheptanamine and Cyclopropylamine, the following hazards should be anticipated[1][2]:
| Hazard Classification | GHS Pictogram (Description) | Key Safety & Disposal Considerations |
| Flammable Liquid | Flame | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[1][3]. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond containers and equipment[1][2]. Disposal should occur in a well-ventilated area, away from ignition sources. |
| Skin Corrosion/Irritation | Corrosion | Causes skin burns and irritation[1][4]. Avoid all personal contact[5]. Contaminated clothing must be removed immediately and washed before reuse. Waste containers must be handled with appropriate chemical-resistant gloves. |
| Serious Eye Damage | Corrosion | Corrosive to the eyes and may cause severe damage, including blindness[1]. Always wear safety goggles and, where splashing is a risk, a face shield. Ensure an eyewash station is readily accessible[6]. |
| Acute Toxicity | Skull and Crossbones / Exclamation Mark | May be harmful if swallowed, inhaled, or in contact with skin[4]. Avoid breathing vapors or mists[3]. All handling and disposal steps should be performed in a chemical fume hood or a well-ventilated area[6]. |
Pre-Disposal Considerations: Chemical Incompatibility
The reactivity of amines necessitates strict segregation from incompatible materials to prevent dangerous reactions such as violent polymerization, fire, or the release of toxic gases. Responsibility for proper waste disposal and segregation rests with the generator of the waste[3].
Do NOT mix 1-Cycloheptylpropan-1-amine waste with the following:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides). Contact can lead to ignition or explosion[1][7].
-
Acids: (e.g., hydrochloric acid, sulfuric acid). As a base, it will undergo a vigorous, exothermic neutralization reaction[1][7].
-
Acid Anhydrides and Acid Chlorides: Incompatible with amines[2][7].
-
Halogenated Compounds: (e.g., chloroform, carbon tetrachloride). Many amines are incompatible with these solvents[8][9].
-
Carbon Dioxide (CO2): May be incompatible[2].
Store waste containers in a designated area away from these and other reactive chemicals[10][11].
Step-by-Step Disposal Protocol
The disposal of 1-Cycloheptylpropan-1-amine must be managed as hazardous waste in compliance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[12][13].
Step 1: Personal Protective Equipment (PPE)
Before handling the waste chemical, ensure you are wearing the appropriate PPE[4]:
-
Eye/Face Protection: Chemical safety goggles and/or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Step 2: Waste Collection and Segregation
All work that generates chemical waste should be performed in a laboratory setting[14].
-
Designate a Waste Stream: Dedicate a specific waste stream for 1-Cycloheptylpropan-1-amine and structurally similar amines. Do not mix with other waste categories like halogenated solvents, aqueous waste, or solid waste[15].
-
Collect at the Source: Collect the waste directly into a designated hazardous waste container at the point of generation, such as within a chemical fume hood.
Step 3: Container Selection and Labeling
-
Choose a Compatible Container: Use a container made of a material compatible with aliphatic amines, such as high-density polyethylene (HDPE) or glass. The container must have a tightly fitting screw cap to prevent leaks and the escape of vapors[6][14].
-
Properly Label the Container: Federal law requires that hazardous waste containers be properly labeled[16]. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste 1-Cycloheptylpropan-1-amine." Do not use abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Flammable," "Corrosive").
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish SAAs for temporary storage[16].
-
Location: The SAA must be at or near the point of generation and under the control of the operator.
-
Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources[3][4]. Ensure secondary containment (such as a larger, chemically resistant tray) is used to capture any potential leaks.
-
Quantity and Time Limits: Adhere to RCRA-defined limits for waste accumulation, which vary based on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator)[17][18]. Containers must be removed from the SAA within three days of becoming full[16].
Step 5: Final Disposal
Under no circumstances should 1-Cycloheptylpropan-1-amine be disposed of down the drain or in regular trash [6].
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
Licensed Disposal Vendor: The waste will be handled by a licensed hazardous waste disposal company. The standard and recommended method for this type of chemical waste is controlled incineration at a permitted facility[6]. This process ensures the complete destruction of the compound in an environmentally sound manner.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for 1-Cycloheptylpropan-1-amine.
Caption: Decision workflow for the safe disposal of 1-Cycloheptylpropan-1-amine.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
For Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for flammable liquids (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools[3].
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
For Major Spills (outside a fume hood or large volume):
-
Evacuate the laboratory immediately. Shut off all ignition sources if it can be done safely[3].
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the affected area.
-
Await the arrival of the trained emergency response team.
-
By adhering to these rigorous procedures, you ensure that the disposal of 1-Cycloheptylpropan-1-amine is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.
References
-
Properties of amines. (2024). Chemistry LibreTexts. [Link]
-
8063 BPB 59456 (English (US)) BPC U.S. MSDS. (2007). Baker Hughes. [Link]
-
Incompatible Chemicals. University of Nebraska-Lincoln, Environmental Health and Safety. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]
-
RCRA: Resource Conservation & Recovery Act. HazChem Environmental. [Link]
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
-
Chemical Incompatibility Chart. Princeton University, Environmental Health & Safety. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University, Environmental Health & Safety. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. [Link]
-
RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties. (2021). EHSLeaders. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. École Polytechnique Fédérale de Lausanne (EPFL). [Link]
-
RCRA Requirements: Does Your Facility Generate Hazardous Waste? (2020). The EI Group, Inc. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic Acid. PhytoTech Labs. [Link]
-
Laboratory Waste Disposal Handbook. (2022). University of Essex. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
